3-DL-Cpa-OH
描述
The exact mass of the compound 2-Amino-3-cyclopentylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-amino-3-cyclopentylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-46-9 | |
| Record name | Cyclopentanealanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-DL-Cpa-OH: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of 3-DL-Cpa-OH, chemically known as 2-amino-3-cyclopentylpropanoic acid. This non-proteinogenic amino acid serves as a crucial building block in synthetic chemistry, particularly in the design and development of novel peptide-based therapeutics. Its unique cyclopentyl moiety imparts desirable pharmacological characteristics, including enhanced hydrophobicity and conformational constraint. This document summarizes its physicochemical properties, provides insights into its synthesis and analysis, and explores its role as a key component in bioactive molecules, notably as a constituent of P2Y12 receptor antagonists.
Chemical Structure and Properties
This compound is an analogue of the amino acid alanine, where a hydrogen atom of the methyl group is replaced by a cyclopentyl group. The "DL" designation indicates that it is a racemic mixture of the D- and L-enantiomers.
Chemical Structure:
-
IUPAC Name: 2-amino-3-cyclopentylpropanoic acid[1]
-
Synonyms: 3-Cyclopentyl-DL-alanine, DL-β-Cyclopentyl-Ala-OH, H-DL-Ala(cPen)-OH
-
Molecular Formula: C₈H₁₅NO₂[1]
-
Molecular Weight: 157.21 g/mol [1]
-
CAS Number: 96539-87-6 (for the DL-form)[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational models and data from chemical suppliers.
| Property | Value | Reference |
| Appearance | White to off-white solid powder | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 290.5 ± 23.0 °C at 760 mmHg | [1] |
| Flash Point | 129.5 ± 22.6 °C | [1] |
| LogP | 1.35 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Characterization
The synthesis of this compound and its enantiomerically pure forms is of significant interest for its application in peptide synthesis. While specific, detailed protocols for the racemic mixture are not extensively published in readily available literature, general methods for the synthesis of non-proteinogenic amino acids are applicable. Asymmetric synthesis routes are often employed to obtain the desired L- or D-enantiomer for specific biological applications.
Conceptual Synthesis Workflow:
A general workflow for the asymmetric synthesis of a chiral amino acid like the enantiomers of 3-Cpa-OH is depicted below. This often involves the use of a chiral auxiliary to control the stereochemistry of the α-carbon.
Caption: General workflow for asymmetric synthesis of Cpa-OH.
Experimental Protocols:
| Step | Procedure | Key Considerations |
| 1. Synthesis of a protected glycine (B1666218) equivalent with a cyclopentylmethyl side chain | This can be achieved through various methods, such as the alkylation of a glycine enolate equivalent with a cyclopentylmethyl halide in the presence of a chiral auxiliary (e.g., an Evans oxazolidinone) to induce asymmetry. | The choice of chiral auxiliary and reaction conditions are critical for achieving high diastereoselectivity. |
| 2. Hydrolysis of the chiral auxiliary and protecting groups | Acidic or basic hydrolysis is typically used to remove the chiral auxiliary and any protecting groups on the amino and carboxyl functionalities. | The conditions for deprotection must be carefully chosen to avoid racemization of the newly formed stereocenter. |
| 3. Purification | The final product is typically purified by recrystallization or chromatography to obtain the desired enantiomerically pure amino acid. | Purity is assessed by techniques such as NMR, mass spectrometry, and chiral HPLC. |
Characterization and Analysis:
The structural confirmation and purity assessment of this compound and its derivatives are crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the cyclopentyl ring and the amino acid backbone.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for separating and quantifying the D- and L-enantiomers in a racemic mixture of this compound. This is particularly important when synthesizing or using enantiomerically pure forms for pharmaceutical applications.
A general workflow for the analytical characterization is presented below.
Caption: Analytical workflow for this compound characterization.
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its utility as a building block for creating peptides with enhanced pharmacological properties. The incorporation of this non-proteinogenic amino acid can lead to increased metabolic stability, improved receptor binding affinity, and altered conformational properties of the resulting peptide.
Role in P2Y12 Receptor Antagonists:
A notable application of cyclopentylalanine derivatives is in the synthesis of P2Y12 receptor antagonists. The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for anti-thrombotic drugs. The cyclopentyl group in these antagonists is believed to contribute to their binding affinity and efficacy at the receptor.
Signaling Pathway Involvement (as part of a larger molecule):
When incorporated into a P2Y12 antagonist, 3-Cpa-OH contributes to the modulation of the P2Y12 signaling pathway. The binding of the antagonist to the P2Y12 receptor on platelets inhibits the downstream signaling cascade that is normally initiated by adenosine (B11128) diphosphate (B83284) (ADP). This inhibition ultimately leads to a reduction in platelet aggregation and thrombus formation.
The simplified signaling pathway is illustrated below:
Caption: Simplified P2Y12 signaling pathway and point of inhibition.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.
-
Peptide and Peptidomimetic Design: The cyclopentyl side chain can introduce conformational constraints into a peptide backbone, which can lead to increased receptor selectivity and potency. Its hydrophobicity can also enhance membrane permeability and reduce proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.
-
Lead Optimization: As a non-natural amino acid, it provides a means to explore structure-activity relationships (SAR) in a way that is not possible with the 20 proteinogenic amino acids. By systematically replacing natural amino acids with 3-Cpa-OH, researchers can fine-tune the biological activity and physicochemical properties of a lead compound.
Conclusion
This compound is a synthetically important non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its well-defined chemical structure and properties, coupled with its ability to confer advantageous pharmacological characteristics to peptides, make it a valuable building block for creating novel therapeutics. While detailed experimental protocols for its synthesis and analysis are not widely disseminated in public literature, established methods for non-natural amino acid chemistry provide a solid foundation for its preparation and characterization. Its role in the development of P2Y12 receptor antagonists highlights its potential for incorporation into a wider range of bioactive molecules targeting various disease pathways. Further research into the specific biological effects of peptides containing 3-Cpa-OH is warranted to fully exploit its therapeutic potential.
References
An In-depth Technical Guide to 2-Amino-3-cyclopentylpropanoic Acid (3-DL-Cpa-OH) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Unnatural Amino Acids in Peptide Drug Discovery
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. These modifications can lead to improved metabolic stability, increased potency, enhanced cell permeability, and controlled conformational rigidity. This guide focuses on the technical aspects of utilizing 2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid derivative of alanine (B10760859), in solid-phase peptide synthesis (SPPS). As a bulky, lipophilic amino acid, its incorporation can significantly influence the pharmacological profile of a peptide.
Physicochemical Properties of 2-Amino-3-cyclopentylpropanoic Acid
2-amino-3-cyclopentylpropanoic acid is characterized by a cyclopentyl group attached to the beta-carbon of an alanine backbone. This imparts distinct steric and hydrophobic properties.
| Property | Value | Reference |
| Chemical Name | 2-amino-3-cyclopentylpropanoic acid | [1][2] |
| Molecular Formula | C8H15NO2 | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [2] |
| Chirality | Exists as D, L, and DL forms |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 2-amino-3-cyclopentylpropanoic acid into a growing peptide chain generally follows standard solid-phase peptide synthesis protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. Due to the steric bulk of the cyclopentyl side chain, optimization of coupling conditions may be necessary to ensure high coupling efficiency.
Fmoc-Based SPPS Strategy
The Fmoc-protected version of 2-amino-3-cyclopentylpropanoic acid is commercially available and can be readily used in automated or manual synthesizers.
General Workflow for Fmoc-SPPS:
Figure 1: General workflow for the incorporation of Fmoc-DL-Cpa-OH in solid-phase peptide synthesis.
Boc-Based SPPS Strategy
The Boc-protected variant is also utilized, particularly in syntheses where the final peptide is sensitive to the basic conditions of Fmoc removal.
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Cleavage | Trifluoroacetic acid (TFA)-based cocktails | Strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) |
| Advantages | Milder cleavage conditions, orthogonal protection scheme | Can be more effective for long or difficult sequences due to reduced aggregation |
| Disadvantages | Potential for side reactions with base-sensitive sequences (e.g., aspartimide) | Harsh cleavage conditions requiring specialized equipment, potential for side reactions |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of a related cyclic amino acid, "Cycloalanine" (CyAla), which is structurally analogous to 2-amino-3-cyclopentylpropanoic acid in its effect on the peptide backbone, leading to N-alkylation. This method has been shown to produce peptides with high yield and purity.[3]
Synthesis of a "Cycloalanine" (CyAla)-Containing Peptide
This protocol describes the synthesis of a di-CyAla substituted peptide, which demonstrated superior yield and purity compared to its di-N-methylalanine counterpart.[3]
Materials:
-
Fmoc-Gly-OH and Cbz-Gly-OH (for internal standard)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Asp(H)-OAll (Building block 1 )
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Standard Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
Acetonitrile
-
Water
Procedure:
-
Resin Loading: A 1:1 mixture of Fmoc-Gly-OH and Cbz-Gly-OH was loaded onto 2-CTC resin.
-
Fmoc Deprotection: The Fmoc group was removed from the resin-bound glycine (B1666218) by treatment with 20% piperidine in DMF.
-
Reductive Amination: The deprotected amine was reacted with the aldehyde building block 1 (Fmoc-Asp(H)-OAll) in the presence of sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE).
-
Allyl Ester Cleavage: The allylic ester was cleaved using Palladium tetrakis(triphenylphosphine) and phenylsilane in DCM.
-
Intramolecular Cyclization: The resulting free carboxylic acid was cyclized onto the secondary amine of the peptide backbone.
-
Peptide Elongation: Standard Fmoc-SPPS was used to elongate the peptide chain using Fmoc-protected amino acids, HBTU as a coupling agent, and DIPEA as a base.
-
Cleavage and Deprotection: The final peptide was cleaved from the resin and all side-chain protecting groups were removed using a cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Purification: The crude peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data:
| Parameter | Value | Reference |
| Crude Purity | >90% for a GlyCyAla-Fmoc dipeptide | [3] |
| Crude Purity | >95% for a di-CyAla substituted peptide | [3] |
| Comparison | Crude di-N-methylalanine substituted peptide was <50% pure | [3] |
Impact on Peptide Properties and Biological Activity
The incorporation of 2-amino-3-cyclopentylpropanoic acid can significantly alter the biological and pharmacological properties of a peptide.
-
Increased Lipophilicity: The cyclopentyl side chain increases the overall hydrophobicity of the peptide, which can enhance membrane permeability and facilitate entry into cells.[3][4]
-
Enhanced Proteolytic Stability: The bulky side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The cyclic nature of the side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor binding affinity.
Case Study: Inhibition of HIV Rev Protein
A peptide antagonist of the HIV Rev protein was modified by incorporating "Cycloalanine" residues. This modification was shown to enhance the cell permeability of the peptide, allowing it to inhibit viral replication in a cell-based assay.[3]
Signaling Pathway/Mechanism of Action:
Figure 2: Proposed mechanism of action for a CyAla-peptide inhibiting HIV replication by blocking the Rev-RRE interaction.
Purification and Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification and analysis of peptides containing 2-amino-3-cyclopentylpropanoic acid.
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used for elution.
-
Detection: UV absorbance at 210-220 nm.
The identity of the purified peptide is confirmed by mass spectrometry, which will show an increase in mass corresponding to the incorporation of the Cpa residue(s).
Conclusion
2-Amino-3-cyclopentylpropanoic acid is a valuable tool in the arsenal (B13267) of medicinal chemists for the design and synthesis of peptide-based therapeutics. Its incorporation can lead to significant improvements in drug-like properties, including enhanced stability and cell permeability. While its steric bulk may necessitate optimization of coupling conditions, the potential benefits for peptide drug development are substantial. The successful synthesis of "Cycloalanine"-containing peptides with high yield and purity demonstrates the feasibility and utility of incorporating such cyclic aliphatic amino acids into peptide scaffolds. Further research into the specific effects of the D- and L-enantiomers on peptide conformation and activity will continue to expand the applications of this versatile unnatural amino acid.
References
- 1. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Permeable Peptides Containing Cycloalanine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DL-4-Chlorophenylalanine: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanism of action, experimental applications, and safety protocols for the potent tryptophan hydroxylase inhibitor.
Abstract
DL-4-Chlorophenylalanine (PCPA) is a critical pharmacological tool for researchers in neuroscience and drug development. As a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis, PCPA allows for the selective depletion of serotonin in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of PCPA, including its chemical properties, mechanism of action, detailed experimental protocols for its use in creating animal models of serotonin depletion, and essential safety and handling information. The guide is intended for researchers, scientists, and drug development professionals seeking to utilize PCPA in their studies.
Core Properties of DL-4-Chlorophenylalanine
DL-4-Chlorophenylalanine is a synthetic derivative of the amino acid phenylalanine. Its chemical and physical properties are crucial for its handling, formulation, and biological activity.
| Property | Value |
| IUPAC Name | 2-amino-3-(4-chlorophenyl)propanoic acid |
| Synonyms | p-Chlorophenylalanine, Fenclonine |
| CAS Number | 7424-00-2 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >240 °C (decomposes)[1] |
| Solubility | Slightly soluble in water. Soluble in 1N HCl (50 mg/mL). |
| Storage | Store at room temperature. |
Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase
The primary pharmacological effect of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).
The Serotonin Synthesis Pathway
Serotonin is synthesized from the essential amino acid L-tryptophan. TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin.
References
The Biological Significance of DL-p-Chlorophenylalanine (PCPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-p-Chlorophenylalanine (PCPA), also known as Fenclonine, is a synthetic amino acid derivative that serves as a powerful tool in neuroscience and pharmacology. Structurally similar to the essential amino acid L-phenylalanine, with the key substitution of a chlorine atom at the para position of the phenyl ring, PCPA has profound effects on central nervous system biochemistry. This technical guide provides an in-depth overview of the biological significance of PCPA, focusing on its mechanism of action, quantitative effects on neurotransmitter systems, and detailed experimental protocols for its use in a research setting. While the initial query referred to "3-DL-Cpa-OH," the substantial body of scientific literature points towards DL-p-Chlorophenylalanine as the compound of significant biological interest in this context, with "Cpa" likely representing Chlorophenylalanine.
Core Biological Significance: Irreversible Inhibition of Serotonin (B10506) Synthesis
The primary biological significance of DL-p-Chlorophenylalanine lies in its function as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the immediate precursor to serotonin. By irreversibly binding to and inactivating TPH, PCPA effectively shuts down the production of new serotonin molecules in the brain and peripheral tissues.[1]
This potent and long-lasting depletion of serotonin makes PCPA an invaluable pharmacological tool for investigating the role of the serotonergic system in a vast array of physiological and pathological processes, including mood regulation, sleep, appetite, aggression, and memory.[3][4] The effects of PCPA are so pronounced that serotonin levels can become undetectable via immunohistochemical methods within the first day of administration.[1] The recovery of serotonin levels is a slow process, contingent on the synthesis of new TPH enzyme, with TPH activity in the raphe nucleus reaching only about 10% of control values one week after treatment.[1] While highly selective for TPH, it is important to note that at high doses, PCPA may also lead to a reduction in the concentrations of other neurotransmitters like noradrenaline and dopamine (B1211576) in specific brain regions such as the frontal cortex.[5]
Quantitative Data on PCPA Activity and Effects
The following tables summarize the quantitative data regarding the inhibitory activity of PCPA on tryptophan hydroxylase and its effects on serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.
Table 1: In Vitro Inhibitory Activity of PCPA on Tryptophan Hydroxylase
| Parameter | Value | Enzyme Source | Reference |
| Ki | 300 µM | Not Specified | |
| IC50 (TPH1) | 4.49 µM | Human TPH1 | |
| IC50 (TPH2) | 1.55 µM | Human TPH2 |
Note: One study reported these IC50 values in mM, which is presumed to be a typographical error based on the context of other inhibitors presented in the same study. The values are presented here in µM for consistency and likely accuracy.
Table 2: In Vivo Effects of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain
| Species | PCPA Dose (mg/kg) & Route | Brain Region | Time Post-Admin. | % Decrease in 5-HT | % Decrease in 5-HIAA | Reference |
| Rat | 100, i.p. | Cortex | 24 hours | ~30-50% | > % decrease in 5-HT | [6] |
| Rat | 150, i.p. | Striatum | 24 hours | ~30-50% | > % decrease in 5-HT | [6] |
| Rat | 150, i.p. | Hippocampus | 24 hours | ~30-50% | > % decrease in 5-HT | [6] |
| Rat | 300, i.p. (single dose) | Forebrain | 24 hours | Significant reduction | Significant reduction | |
| Rat | 1000, i.p. | Whole Brain | Not Specified | 90.6% | 91.8% | [7] |
| Mouse | 500 (days 1-2) then 250 (days 3-7), oral | Hippocampus | 7 days | 85% | Not Reported | [4] |
| Mouse | 500 (days 1-2) then 250 (days 3-7), oral | Prefrontal Cortex | 7 days | 65% | Not Reported | [4] |
| Rat | 300 (days 1, 2, 10), i.p. | Amygdala, Hippocampus, Cortex (pooled) | 14 days | 83.5% | 91.8% | |
| Rat | Not specified | Frontal Cortex | Not Specified | >99% | >99% | [5] |
Experimental Protocols
Protocol 1: In Vivo Serotonin Depletion in Rodents
This protocol describes a general procedure for inducing serotonin depletion in rats or mice using intraperitoneal (i.p.) administration of PCPA.
Materials:
-
DL-p-Chlorophenylalanine (PCPA) powder
-
Sterile saline (0.9% NaCl)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of PCPA Suspension:
-
Weigh the desired amount of PCPA powder in a sterile container. A common dosage range for significant serotonin depletion is 150-300 mg/kg.
-
Add a small volume of sterile saline to the PCPA powder to create a paste.
-
Gradually add more sterile saline while continuously vortexing or sonicating to form a homogenous suspension. PCPA is poorly soluble in neutral saline, so a fine suspension is the goal.
-
Adjust the pH of the suspension to approximately 4-5 with 0.1 M HCl to aid in solubilization, and then back-titrate to a more physiological pH (e.g., 6-7) with 0.1 M NaOH if necessary, though some protocols proceed with a slightly acidic suspension.
-
Bring the final volume to the desired concentration with sterile saline. For example, for a 300 mg/kg dose in a rat receiving a 1 ml/kg injection volume, the final concentration would be 300 mg/ml. However, due to solubility issues, a larger injection volume with a lower concentration (e.g., 10 ml/kg of a 30 mg/ml suspension) is often more practical.
-
The suspension should be prepared fresh before each use and kept under continuous agitation to ensure uniform dosing.
-
-
Animal Dosing:
-
Accurately weigh each animal to determine the correct injection volume.
-
Gently restrain the animal. For an intraperitoneal injection, position the animal with its head tilted slightly downwards.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the PCPA suspension slowly and steadily.
-
A common dosing regimen for sustained serotonin depletion is a series of injections over several days (e.g., 300 mg/kg daily for 3 consecutive days).
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
The peak of serotonin depletion is typically observed 2-4 days after the start of treatment.
-
Behavioral testing or tissue collection for neurochemical analysis should be timed accordingly.
-
Protocol 2: In Vitro Tryptophan Hydroxylase Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibitory effect of PCPA on TPH activity. This method is based on the fluorescence of the product, 5-HTP.
Materials:
-
Recombinant or purified TPH enzyme
-
DL-p-Chlorophenylalanine (PCPA)
-
L-tryptophan (substrate)
-
6-methyltetrahydropterin (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
MES buffer (pH 7.0)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation ~300 nm, Emission ~330 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PCPA in an appropriate solvent (e.g., DMSO or buffer).
-
Prepare a reaction buffer containing MES, catalase, and ferrous ammonium sulfate.
-
Prepare stock solutions of L-tryptophan, 6-methyltetrahydropterin, and DTT.
-
-
Assay Procedure:
-
In the wells of a 96-well black microplate, add the reaction buffer.
-
Add varying concentrations of the PCPA solution (and a vehicle control).
-
Add the TPH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-tryptophan and 6-methyltetrahydropterin.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the increase in fluorescence over time at an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 330 nm. The rate of fluorescence increase is proportional to the TPH activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of TPH inhibition against the logarithm of the PCPA concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo experiment using PCPA.
Conclusion
DL-p-Chlorophenylalanine is a potent and specific tool for the experimental depletion of serotonin. Its irreversible inhibition of tryptophan hydroxylase provides a robust method for studying the multifaceted roles of the serotonergic system in health and disease. This guide offers a foundational understanding of PCPA's biological significance, quantitative effects, and practical experimental protocols to aid researchers, scientists, and drug development professionals in their endeavors. Careful consideration of dosage, administration route, and potential off-target effects at high concentrations is crucial for the successful and accurate interpretation of studies utilizing this powerful compound.
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
3-DL-Cpa-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is designed to provide a comprehensive overview of the safety and handling guidelines for 3-DL-Cpa-OH (DL-p-Chlorophenylalaninol) for use by trained professionals in a laboratory setting. All users must consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.
Chemical Identification and Properties
This compound, also known as DL-p-Chlorophenylalaninol, is an alanine (B10760859) derivative. As a non-natural amino acid, it serves as a valuable building block in peptide synthesis and drug discovery.
| Identifier | Value | Source |
| Chemical Name | 2-amino-3-(4-chlorophenyl)propan-1-ol | [1] |
| Synonyms | DL-4-CHLOROPHENYLALANINOL, DL-p-Chlorophenylalaninol | [1] |
| CAS Number | 35373-63-8 | [1] |
| Molecular Formula | C9H12ClNO | - |
| Molecular Weight | 185.65 g/mol | - |
| Physical State | Solid, powder (likely off-white in appearance) | [2] |
Hazard Identification and Precautionary Measures
While specific toxicity data for this compound is limited, the available Safety Data Sheet for DL-4-CHLOROPHENYLALANINOL and data for structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with skin, eye, and respiratory tract irritation.
GHS Hazard Statements (Anticipated based on related compounds):
| Hazard Class | Hazard Statement | Precautionary Statements (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P316: IF SWALLOWED: Get emergency medical help immediately.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash hands thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
3.1 Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is required before handling this compound. The following are minimum recommendations:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | To prevent eye contact with the powdered compound, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] | To avoid skin contact, which may lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5] | To prevent inhalation of the powder, which can irritate the respiratory tract. |
3.2 Safe Handling Practices
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
3.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials such as oxidizing agents.[2]
-
Store locked up.[3]
First-Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable container for disposal.[2] Dispose of the waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Experimental Protocols
As a non-natural amino acid, this compound is primarily used in solid-phase peptide synthesis (SPPS) and as a building block in medicinal chemistry. The following are generalized protocols that can be adapted for its use.
7.1 General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-based SPPS for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-DL-Cpa-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve Fmoc-3-DL-Cpa-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
7.2 Cell-Based Assay for Evaluating the Biological Activity of a this compound Containing Peptide
This protocol provides a general workflow for assessing the cytotoxicity of a novel peptide containing this compound using an MTT assay.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Purified peptide containing this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Peptide Treatment:
-
Prepare a stock solution of the peptide in DMSO.
-
Prepare serial dilutions of the peptide in culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the peptide.
Biological Activity and Signaling Pathways
The chlorophenylalanine moiety in this compound is structurally similar to p-Chlorophenylalanine (PCPA), a known irreversible inhibitor of tryptophan hydroxylase (TPH).[6] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (B10506).[6] Therefore, it is plausible that this compound or peptides derived from it could modulate the serotonin synthesis pathway.
8.1 Serotonin Synthesis Pathway and Inhibition by PCPA
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by PCPA.
Caption: Serotonin synthesis pathway and inhibition by p-Chlorophenylalanine (PCPA).
8.2 Experimental Workflow for Investigating TPH Inhibition
This diagram outlines a typical workflow for determining if a compound like this compound inhibits TPH.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Fenclonine - Wikipedia [en.wikipedia.org]
The Expanding Proteome: A Technical Guide to Non-Natural Amino Acids in Proteomics
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-natural amino acids (ncAAs) into proteins represents a significant leap forward in proteomics, offering unprecedented tools to probe and manipulate cellular processes. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, such as bioorthogonal handles, photo-crosslinkers, and spectroscopic probes, into proteins of interest.[1][2][3] This in-depth guide explores the core methodologies for incorporating ncAAs into proteomes, highlights key applications in research and drug discovery, and provides detailed experimental insights.
Core Methodologies for ncAA Incorporation
The two primary strategies for introducing ncAAs into proteins are residue-specific incorporation and site-specific incorporation . Each approach offers distinct advantages and is suited for different experimental goals.
Residue-Specific Incorporation: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for labeling and identifying newly synthesized proteins.[4][5] This method relies on the cell's own translational machinery to incorporate an ncAA analogue of a canonical amino acid. A commonly used example is the methionine surrogate azidohomoalanine (Aha).[6][7]
Experimental Workflow:
-
Metabolic Labeling: Cells or organisms are cultured in media containing the ncAA (e.g., Aha). The ncAA is taken up by the cells and charged onto the corresponding tRNA by the endogenous aminoacyl-tRNA synthetase (aaRS).[8]
-
Incorporation into Nascent Proteins: During protein synthesis, the ncAA is incorporated into the growing polypeptide chain at positions normally occupied by its canonical counterpart (e.g., Aha replaces methionine).[7]
-
Bioorthogonal Ligation ("Click Chemistry"): The incorporated ncAA possesses a bioorthogonal chemical handle (e.g., an azide (B81097) group in Aha).[8] This handle allows for specific covalent ligation to a reporter molecule, such as a fluorophore or an affinity tag (e.g., biotin), which contains a complementary reactive group (e.g., an alkyne).[9]
-
Downstream Analysis: Labeled proteins can be visualized by fluorescence microscopy or enriched using affinity purification for subsequent identification and quantification by mass spectrometry.[4][6]
Diagram: BONCAT Experimental Workflow
Caption: Workflow for labeling and identifying newly synthesized proteins using BONCAT.
Site-Specific Incorporation: Genetic Code Expansion
Genetic code expansion enables the incorporation of an ncAA at a specific, predetermined site within a protein sequence.[10][11] This is achieved by repurposing a codon, typically a stop codon like UAG (amber), to encode the ncAA.[12][13] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) into the cell.[11][14]
Key Components:
-
Orthogonal aaRS/tRNA Pair: An engineered synthetase that specifically charges the ncAA onto its corresponding tRNA, but does not recognize endogenous tRNAs or amino acids. The orthogonal tRNA is engineered to recognize the reassigned codon (e.g., UAG).[11]
-
Reassigned Codon: A codon, often a stop codon, is introduced into the gene of interest at the desired location for ncAA incorporation via site-directed mutagenesis.[10]
Experimental Workflow:
-
System Introduction: Plasmids encoding the o-aaRS and o-tRNA are introduced into the host cells.[15]
-
ncAA Supplementation: The ncAA is added to the cell culture medium.[15]
-
Orthogonal Translation: The o-aaRS specifically acylates the o-tRNA with the ncAA. During translation, when the ribosome encounters the reassigned codon in the mRNA, the acylated o-tRNA delivers the ncAA for incorporation into the polypeptide chain.[13]
Diagram: Genetic Code Expansion Logic
Caption: Logic of site-specific ncAA incorporation via an orthogonal translation system.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing ncAAs for proteomic analysis.
Table 1: Comparison of ncAA-based Proteomic Techniques
| Technique | ncAA Example(s) | Typical Application | Number of Proteins Identified | Key Quantitative Metric | Reference(s) |
| BONCAT | Azidohomoalanine (Aha), Homopropargylglycine (Hpg) | Time-resolved analysis of protein synthesis | 195 (in a 2-hour window) | Relative protein synthesis rates | [4] |
| QuaNCAT | Azidohomoalanine (Aha) | Quantitative analysis of de novo protein synthesis | >160 in cardiomyocytes | Absolute protein synthesis rates | [16][17] |
| Genetic Code Expansion | p-Azido-L-phenylalanine (AzF), p-Benzoyl-L-phenylalanine (BpF) | Mapping protein-protein interactions | Varies by target | Cross-linking efficiency, binding affinity | [10][11] |
Table 2: Examples of Non-Natural Amino Acids and Their Applications
| ncAA | Bioorthogonal Handle / Functional Group | Application |
| L-Azidohomoalanine (Aha) | Azide | BONCAT, protein synthesis monitoring |
| L-Homopropargylglycine (Hpg) | Alkyne | BONCAT, protein synthesis monitoring |
| p-Azido-L-phenylalanine (AzF) | Azide | Click chemistry, protein labeling |
| p-Propargyloxyphenylalanine (pPaF) | Alkyne | Click chemistry, protein labeling |
| p-Benzoyl-L-phenylalanine (BpF) | Benzophenone (Photo-crosslinker) | Mapping protein-protein interactions |
| 3-Aminotyrosine | Aminophenol | Inducing red shift in fluorescent proteins |
| O-methyl-L-tyrosine | Methylated phenol | Probing electrostatic interactions |
| 3-Iodo-L-tyrosine | Iodinated phenol | Probing halogen bonding interactions |
Applications in Drug Discovery and Development
The ability to incorporate ncAAs has significant implications for the pharmaceutical industry.
-
Target Identification and Validation: Photo-crosslinking ncAAs can be incorporated into small molecule drugs or peptides to covalently trap and identify their protein targets within the complex cellular environment.[18]
-
Enhanced Therapeutic Properties: Introducing ncAAs into therapeutic proteins or peptides can improve their stability, bioavailability, and efficacy.[2][] For example, ncAAs can be used to create antibody-drug conjugates with precisely controlled stoichiometry and attachment sites.
-
Elucidating Drug Mechanism of Action: By placing spectroscopic probes at specific sites within a target protein, researchers can monitor conformational changes upon drug binding in real-time.[3][20]
Diagram: ncAA in Target Identification
References
- 1. Recent advances in the expanding genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Unnatural amino acids as probes of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 20. researchgate.net [researchgate.net]
In-depth Technical Guide on 3-DL-Cpa-OH: Current Research Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current body of exploratory studies concerning the non-natural amino acid 3-DL-Cpa-OH, also known as 2-amino-3-cyclopentylpropanoic acid or 3-Cyclopentyl-DL-alanine. Despite a comprehensive search of scientific literature and patent databases, it is evident that detailed exploratory studies on this compound as a standalone agent are not extensively available in the public domain. The primary role of this compound, as documented in available resources, is as a specialized building block in peptide and protein engineering rather than as an independent bioactive molecule with well-defined pharmacological effects.
Overview of this compound in Scientific Research
This compound is a derivative of the amino acid alanine, featuring a cyclopentyl group attached to its side chain. This modification renders it a non-natural, hydrophobic amino acid. Its principal application lies in the synthesis of peptides and proteins with modified properties. The introduction of the cyclopentyl moiety is a strategy employed by medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.
Key applications and characteristics include:
-
Enhanced Hydrophobicity and Stability: The cyclopentyl side chain increases the hydrophobicity of peptides, which can improve their stability and binding affinities to biological targets.[1][2][3][4]
-
Improved Pharmacological Properties: By modifying the structure of peptides, this compound can contribute to the development of more effective peptide-based drugs that can target specific biological pathways.[2][5]
-
Protein Engineering: This compound is utilized in protein engineering to design novel proteins with enhanced stability and activity, aiding researchers in the exploration of protein function and interactions.[2][5]
Quantitative Data Summary
A thorough review of existing literature reveals a significant lack of quantitative data regarding the specific biological activity of this compound as an individual compound. Studies providing metrics such as IC50, EC50, or binding constants for this compound are not publicly available.
However, one study on the structure-activity relationship of cyclin D1-CDK4 inhibitors utilized cyclopentylalanine as a component within a peptide sequence. While this study provides IC50 values for the resulting peptides, this data reflects the activity of the entire peptide and not of this compound in isolation.
| Peptide Context | Target | Moiety | IC50 (µM) |
| p107 CBM | Cyclin D1/CDK4 | Cyclopentylalanine (X5) | 16.2 |
| p21 CBM | Cyclin D1/CDK4 | Cyclopentylalanine (X5) | 17.1 |
| Table 1: Inhibitory activity of peptides containing cyclopentylalanine against Cyclin D1/CDK4. This data pertains to the peptide as a whole and not to this compound as a free amino acid. |
Experimental Protocols
Detailed experimental protocols for key experiments specifically investigating the biological effects of this compound are not available in the reviewed literature. The primary experimental context in which this compound appears is in the protocols for solid-phase peptide synthesis (SPPS).
General Workflow for Incorporation of this compound in Peptide Synthesis:
The following is a generalized workflow illustrating how Fmoc-L-cyclopentylalanine (a protected form of the L-enantiomer of the compound) is used in SPPS.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the scientific literature to suggest that this compound, as a free amino acid, modulates specific signaling pathways. Its role is primarily structural, influencing the interaction of the peptide it is part of with its target.
The logical relationship for its use in drug design can be summarized as follows:
Conclusion
References
A Technical Guide to 3-DL-Cpa-OH: Commercial Availability, Synthetic Utility, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-DL-Cpa-OH (3-Cyclopentyl-DL-alanine), a non-proteinogenic amino acid derivative. This document covers its commercial availability, physicochemical properties, and its potential applications in peptide synthesis and drug discovery, with a focus on the creation of novel bioactive molecules.
Commercial Availability
This compound, also known by its systematic name 2-amino-3-cyclopentylpropanoic acid, is readily available for research purposes from various chemical suppliers. It is typically sold as a white to off-white solid powder. The table below summarizes information from several vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | This compound | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |
| InvivoChem | This compound | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |
| Angene Chemical | This compound | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |
| BOC Sciences | β-Cyclopentyl-DL-alanine | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |
| Chem-Impex | (R)-2-Amino-3-cyclopentylpropanoic acid | 99295-81-5 | C₈H₁₅NO₂ | 157.21 |
| Chem-Impex | (S)-2-Amino-3-cyclopentylpropanoic acid / Fmoc-L-cyclopentylalanine | 99295-82-6 | C₈H₁₅NO₂ | 157.21 |
Note: Enantiomerically pure forms, (R)- and (S)-2-amino-3-cyclopentylpropanoic acid, are also commercially available and may be required for specific stereoselective syntheses.
Physicochemical and Technical Data
The unique cyclopentyl side chain of this compound imparts increased hydrophobicity to peptides, which can enhance their pharmacological properties and binding affinities.[1] Key physicochemical data for this compound are summarized below.
| Property | Value |
| Appearance | White to off-white solid powder |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 290.5 ± 23.0 °C at 760 mmHg |
| Flash Point | 129.5 ± 22.6 °C |
| Solubility | Soluble in DMSO. May require assistance for dissolution in water, ethanol, or DMF. |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
The incorporation of this compound into peptide chains follows standard solid-phase peptide synthesis (SPPS) methodologies. Below are representative experimental protocols for reactions involving cyclopentylalanine derivatives.
N-Boc Protection of (S)-2-amino-3-cyclopentylpropanoic acid
This protocol describes the protection of the amino group, a common first step before peptide coupling.
Materials:
-
(S)-2-amino-3-cyclopentylpropanoic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve 30 mg (0.23 mmol) of 2-amino-3-cyclopropylpropanoic acid and 61 mg (0.28 mmol) of Boc₂O in a mixture of 0.4 mL of dioxane and 0.4 mL of aqueous 1 M NaOH.
-
Add 48 mg (0.57 mmol) of NaHCO₃ to the solution at room temperature.
-
Stir the reaction mixture for 5 hours.
-
Dilute the reaction mixture by adding EtOAc.
-
Proceed with standard aqueous workup and extraction to isolate the Boc-protected product.
Diazotization of (R)-2-amino-3-cyclopentylpropanoic acid
This protocol, adapted from a patent, demonstrates a common transformation of the amino group.
Materials:
-
(R)-2-amino-3-cyclopentylpropanoic acid
-
1 M Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water (H₂O)
-
Diethyl ether
Procedure:
-
Prepare a solution of (R)-2-amino-3-cyclopentylpropanoic acid (5.0 g) in 45.1 mL of 1 M H₂SO₄ and cool to 0°C.
-
Separately, dissolve 3.12 g of NaNO₂ in 15.6 mL of H₂O.
-
Add the NaNO₂ solution dropwise to the stirred amino acid solution over 10 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture for 3 hours at 0°C, followed by 2 hours at room temperature.
-
Extract the solution three times with diethyl ether.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the product.
Applications in Drug Discovery and Signaling Pathways
The incorporation of non-natural amino acids like this compound is a key strategy in peptidomimetic drug design. The cyclopentyl group can introduce conformational constraints, enhance metabolic stability, and improve cell permeability compared to linear peptides.[2] Cyclic peptides, in particular, are known to modulate a variety of signal transduction pathways by acting as agonists or antagonists of specific receptors.[3][4]
While specific signaling pathways for this compound containing peptides are not yet extensively documented, a general workflow for their discovery and characterization can be proposed based on established methodologies for other bioactive peptides.
Logical Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for developing a bioactive peptide containing this compound.
Caption: A logical workflow for the synthesis and biological evaluation of a this compound containing peptide.
Conceptual Signaling Pathway Modulation
Cyclic peptides often function by mimicking the structure of a natural ligand, thereby modulating a signaling pathway. The diagram below conceptualizes this interaction.
Caption: Conceptual diagram of a cyclic peptide modulating a cell signaling pathway.
The introduction of this compound into a peptide sequence can lead to derivatives with enhanced stability and cell permeability, making them promising candidates for targeting intracellular components of signaling pathways as well.[2] For instance, a peptide containing a related "cycloalanine" residue was shown to be cell-permeable and capable of inhibiting HIV-1 replication.[2] This highlights the potential of using sterically constrained, non-natural amino acids like this compound to develop novel therapeutics that can modulate intracellular signaling events.
Conclusion
This compound is a commercially accessible and valuable building block for peptide-based drug discovery. Its unique cyclopentyl moiety offers a strategic tool for medicinal chemists to enhance the druglike properties of peptides. While specific biological activities of this compound-containing peptides are a growing area of research, the established principles of peptidomimetic design and signaling pathway analysis provide a clear roadmap for the exploration of their therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this promising area.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-DL-Cpa-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-DL-Cpa-OH, chemically known as 2-amino-3-cyclopentylpropanoic acid, is a non-proteinogenic amino acid. As an analogue of alanine, it serves as a valuable tool in various research and development settings. Its unique cyclopentyl moiety introduces specific steric and conformational properties, making it a subject of interest in the study of enzyme mechanisms, receptor binding, and as a chiral building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular properties, and available technical information for this compound.
Molecular Properties
A summary of the key molecular data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C8H15NO2[1] |
| Molecular Weight | 157.21 g/mol [1] |
| IUPAC Name | 2-amino-3-cyclopentylpropanoic acid[1] |
| Synonyms | 3-Cyclopentyl-DL-alanine, H-beta-Cyclopentyl-DL-Ala-OH[1] |
| CAS Number | 96539-87-6[1] |
Experimental Protocols
Synthesis
The synthesis of α-amino acids with alkyl side chains can often be achieved through methods such as the Strecker synthesis or asymmetric synthesis using chiral auxiliaries. An enantioselective synthesis approach is crucial for obtaining specific stereoisomers, which is often a requirement in pharmaceutical development.[2][3]
Purification
Post-synthesis, purification is critical to remove impurities and isolate the desired product. Common techniques for the purification of amino acids include:
-
Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is crucial and is determined empirically. For amino acids, which can be zwitterionic, adjusting the pH of the solution can aid in precipitation.[4] A general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which facilitates the formation of pure crystals.
-
Flash Chromatography: This method is effective for separating compounds with different polarities. For amino acid derivatives, silica (B1680970) gel is a common stationary phase.[5]
Analytical Characterization
To confirm the identity and purity of this compound, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the enantiomers of this compound. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often effective for the direct analysis of underivatized amino acids.[6][7] A typical mobile phase might consist of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the chemical structure of organic molecules. The spectra of non-proteinogenic amino acids provide unique fingerprints that confirm their identity.[9][10][11]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the elemental composition of the molecule.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific signaling pathways in which this compound is involved. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation.[12] However, such molecules are of significant interest in drug discovery and medicinal chemistry for their potential to modulate biological processes.[13] Non-proteinogenic amino acids can act as enzyme inhibitors or receptor agonists/antagonists. For instance, analogues of amino acids are often synthesized and evaluated for their activity at specific receptors, such as the NMDA receptor.[14] Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The cyclopentyl group may confer unique binding properties that could be exploited in the design of novel therapeutics.[13]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a non-proteinogenic amino acid like this compound.
References
- 1. 2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 229579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. shimadzu.com [shimadzu.com]
- 9. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 13. (R)-2-Amino-3-cyclopentylpropanoic Acid [myskinrecipes.com]
- 14. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-(2-chlorophenyl)-DL-alanine (3-DL-Cpa-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as biological activity, stability, and receptor binding affinity.[1] 3-(2-chlorophenyl)-DL-alanine (3-DL-Cpa-OH), a derivative of phenylalanine with a chlorine atom on the phenyl ring, is a valuable building block in the design of novel therapeutic peptides and for studying structure-activity relationships in protein engineering.[1] The presence of the chlorine atom can influence protein folding and interactions.[1] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation: Quantitative Parameters for SPPS
The following tables summarize the recommended quantitative parameters for the key steps in solid-phase peptide synthesis involving Fmoc-3-DL-Cpa-OH. These parameters are derived from standard SPPS protocols and should be optimized for specific peptide sequences.
Table 1: Reagent Equivalents for Amino Acid Coupling
| Reagent | Equivalents (relative to resin loading) | Notes |
| Fmoc-Amino Acid (including Fmoc-3-DL-Cpa-OH) | 3 - 5 | A higher excess may be required for difficult couplings. |
| Coupling Reagent (e.g., HBTU, HATU, DIC) | 2.9 - 4.5 | Refer to specific coupling protocols below. |
| Additive (e.g., HOBt for DIC coupling) | 3 - 5 | Crucial for minimizing racemization with carbodiimide (B86325) reagents.[2] |
| Base (e.g., DIPEA, NMM) | 6 - 10 | The choice and amount of base can be critical, especially for racemization-prone residues. |
Table 2: Recommended Reaction Times and Conditions
| Step | Parameter | Value | Notes |
| Resin Swelling | Time | 1 - 2 hours | In a suitable solvent like DMF or DCM. |
| Fmoc Deprotection | Reagent | 20% Piperidine (B6355638) in DMF | A widely used and effective deprotection solution.[3] |
| Time | 15 - 30 minutes | Can be performed as a single or two shorter treatments. | |
| Amino Acid Coupling | Time | 1 - 4 hours | Monitor reaction completion with a ninhydrin (B49086) test. |
| Temperature | Room Temperature | Elevated temperatures can increase the risk of side reactions. | |
| Cleavage and Deprotection | Reagent | TFA-based cocktail (e.g., Reagent K) | The composition of the cocktail depends on the peptide sequence.[4] |
| Time | 2 - 4 hours | Longer times may be needed for complete removal of certain protecting groups.[4] |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a solid-phase synthesis vessel.[5]
-
Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
-
After swelling, drain the solvent.
Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc protecting group.[3] This step can be repeated for a shorter duration to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Coupling of Fmoc-3-DL-Cpa-OH and Other Amino Acids
The choice of coupling reagent is critical for efficient peptide bond formation, especially with sterically hindered or unnatural amino acids. HBTU, HATU, and DIC/HOBt are commonly used and effective coupling reagents.[2]
Protocol 3.1: Coupling using HBTU/DIPEA
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-DL-Cpa-OH and 2.9-4.5 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser ninhydrin test. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete after 4 hours, a second coupling can be performed.
-
After complete coupling, drain the reaction mixture and wash the resin with DMF (3-5 times).
Protocol 3.2: Coupling using HATU/DIPEA
HATU is a more reactive coupling reagent and is particularly useful for difficult couplings.[2]
-
Follow the same procedure as for HBTU, substituting HBTU with an equimolar amount of HATU.
-
Due to its higher reactivity, coupling times with HATU may be shorter. Monitor the reaction closely.
Protocol 3.3: Coupling using DIC/HOBt
This method is often preferred to minimize racemization.[2]
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-DL-Cpa-OH and 3-5 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.
-
Add this solution to the deprotected resin.
-
Add 3-5 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin suspension.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser ninhydrin test.
-
After complete coupling, drain the reaction mixture and wash the resin with DMF (3-5 times).
Peptide Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, or Trp.[4]
Standard Cleavage Protocol (e.g., using Reagent K)
Reagent K is a versatile cleavage cocktail suitable for many peptides.[4] Its composition is typically:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6] A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used for elution.[6]
-
Analysis: The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound containing peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategy for 3-DL-Cyclopentylalanine (3-DL-Cpa-OH)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-DL-Cpa-OH, chemically known as 2-amino-3-cyclopentylpropanoic acid, is a non-proteinogenic amino acid characterized by a bulky cyclopentyl side chain. Its incorporation into peptides and other pharmaceutical compounds can impart unique conformational constraints and lipophilicity, potentially enhancing biological activity and metabolic stability. The chemical synthesis and manipulation of this compound, particularly in the context of peptide synthesis, necessitates a robust protecting group strategy to ensure regioselective reactions and prevent undesirable side products. This document provides a detailed overview of the orthogonal protecting group strategies for the α-amino and α-carboxylic acid functionalities of this compound, complete with experimental protocols and quantitative data.
Orthogonal Protecting Group Strategy
The primary functional groups of this compound requiring protection are the α-amino group and the α-carboxylic acid. An orthogonal protection scheme is crucial, allowing for the selective deprotection of one group while the other remains intact.[1][2][3] This is fundamental for stepwise peptide synthesis. The two most common and effective orthogonal strategies are the Boc/benzyl (B1604629) and Fmoc/t-butyl approaches.[2][3]
A graphical representation of the general workflow for an orthogonal protecting group strategy is provided below.
Caption: Orthogonal protecting group strategy workflow for this compound.
Data Presentation: Protecting Groups for this compound
The following tables summarize common protecting groups for the α-amino and α-carboxylic acid functionalities of this compound, along with typical reaction conditions and reported yields for sterically hindered amino acids.
Table 1: Protection of the α-Amino Group
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Triethylamine (TEA) or NaOH | Dioxane/H₂O, THF | RT | 2-24 | >95 |
| Fmoc | Fmoc-OSu or Fmoc-Cl | NaHCO₃ or Na₂CO₃ | Dioxane/H₂O, Acetone (B3395972)/H₂O | RT | 16-24 | 90-98 |
Table 2: Protection of the α-Carboxylic Acid Group
| Protecting Group | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl Ester (Me) | Methanol, Thionyl chloride | - | Methanol | Reflux | 2-4 | >95 |
| Benzyl Ester (Bn) | Benzyl alcohol, TsOH | p-Toluenesulfonic acid (TsOH) | Toluene | Reflux | 12-24 | 85-95 |
| tert-Butyl Ester (tBu) | Isobutylene, H₂SO₄ (cat.) | Sulfuric acid | Dichloromethane | -40 to RT | 48-72 | 70-85 |
Table 3: Deprotection Conditions
| Protected Group | Reagent | Solvent | Temp. (°C) | Time (h) |
| N-Boc | Trifluoroacetic acid (TFA) (25-50%) | Dichloromethane (DCM) | RT | 0.5-2 |
| N-Fmoc | 20% Piperidine | Dimethylformamide (DMF) | RT | 0.2-0.5 |
| Methyl Ester | LiOH or NaOH (1M) | THF/H₂O or MeOH/H₂O | RT | 1-4 |
| Benzyl Ester | H₂, Pd/C (10%) | Methanol, Ethyl Acetate (B1210297) | RT | 2-12 |
| tert-Butyl Ester | Trifluoroacetic acid (TFA) (50-95%) | Dichloromethane (DCM) | RT | 1-4 |
Experimental Protocols
Protection of the α-Amino Group
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1M NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the pH at 9-10 with the addition of 1M NaOH.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-3-DL-Cpa-OH. For sterically hindered amino acids, yields are typically high, often exceeding 95%.[4]
Protocol 2: N-Fmoc Protection of this compound
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of Na₂CO₃.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu, 1.05 equivalents) in acetone or dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 16-24 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous phase to pH 2 with 1M HCl, which will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford Fmoc-3-DL-Cpa-OH.
Protection of the α-Carboxylic Acid Group
Protocol 3: Methyl Esterification of N-Protected this compound
-
Suspend the N-protected this compound (e.g., Boc-3-DL-Cpa-OH, 1 equivalent) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the methyl ester.
Protocol 4: Benzyl Esterification of N-Protected this compound
-
Dissolve the N-protected this compound (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 equivalents) in toluene.
-
Add benzyl alcohol (1.5 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-24 hours.
-
After completion, cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Logical Relationships
The choice of protecting groups and their sequential removal is a logical process dictated by the desired synthetic outcome. The following diagram illustrates the decision-making process for a typical peptide synthesis cycle involving an N-Fmoc protected amino acid.
Caption: Decision workflow for a standard Fmoc-based solid-phase peptide synthesis cycle.
Conclusion
The successful incorporation of this compound into synthetic peptides and other complex molecules is highly dependent on a well-defined and executed protecting group strategy. The use of orthogonal protecting groups, such as Boc and Fmoc for the α-amino group and various esters for the α-carboxylic acid, allows for the selective and high-yielding manipulation of this sterically hindered amino acid. The protocols provided herein offer a robust starting point for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Activation of 3-(4-chlorophenyl)lactic Acid (3-DL-Cpa-OH) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic residues, such as α-hydroxy acids, into peptide structures is a critical strategy in modern drug discovery and development. This modification leads to the formation of depsipeptides, which often exhibit enhanced metabolic stability, improved pharmacokinetic profiles, and unique biological activities. 3-(4-chlorophenyl)lactic acid (3-DL-Cpa-OH) is one such α-hydroxy acid of significant interest. Its integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the formation of an ester bond, a reaction that requires specific activation and coupling strategies distinct from standard amide bond formation.
These application notes provide detailed protocols and a comparative analysis of the primary methods for the activation and coupling of this compound in SPPS. The two principal and most effective methods discussed are the Steglich Esterification and the Mitsunobu Reaction.
Core Concepts: Ester Bond Formation in SPPS
Unlike the straightforward amide bond formation between two amino acids, coupling a hydroxy acid like this compound involves an esterification reaction. This presents unique challenges, including potentially slower reaction kinetics and the risk of side reactions if not performed under optimal conditions. The choice of activation method is therefore paramount to ensure high coupling efficiency and purity of the final depsipeptide.
Recommended Activation Methods
Two primary methods have demonstrated efficacy in the solid-phase synthesis of depsipeptides and are recommended for the incorporation of this compound.
-
Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-diisopropylcarbodiimide (DIC), as the coupling reagent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a mild and efficient method for forming ester bonds, even with sterically demanding components.[1][2][3][4][5][6]
-
Mitsunobu Reaction: This reaction employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), to facilitate the esterification. The Mitsunobu reaction is known for its high efficiency and stereospecificity.[7][8][9][10][11]
The selection between these two methods may depend on the specific sequence, the nature of the solid support, and the other functional groups present in the peptide chain.
Quantitative Data Summary
While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes typical parameters and expected efficiencies for the recommended methods based on the synthesis of similar depsipeptides.[12]
| Activation Method | Coupling Reagent | Catalyst/Co-reagent | Typical Solvent(s) | Typical Reaction Time | Expected Coupling Efficiency | Key Considerations |
| Steglich Esterification | DIC | DMAP (catalytic) | DCM, DMF | 2 - 12 hours | > 90% | Mild conditions, but sensitive to steric hindrance. The byproduct, diisopropylurea, is soluble and easily washed away.[1][2][4][6] |
| Mitsunobu Reaction | PPh₃ | DIAD or DEAD | THF, DCM | 1 - 6 hours | > 95% | Highly efficient but requires careful handling of reagents. Byproduct removal (triphenylphosphine oxide) can sometimes be challenging.[7][8][9][11] |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound onto a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide chain attached to a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
3-(4-chlorophenyl)lactic acid (this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard SPPS washing solvents (e.g., DCM, DMF, Methanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DCM for 30 minutes in a reaction vessel.
-
Deprotection: If the N-terminal amino group is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF and then DCM.
-
Activation Solution Preparation: In a separate flask, dissolve this compound (3 equivalents relative to the resin loading) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add the activation solution to the swollen and deprotected resin. Add DIC (3 equivalents) to the reaction vessel.
-
Reaction Incubation: Agitate the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.
-
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Mitsunobu Reaction for Coupling of this compound
This protocol details the esterification of this compound to a resin-bound peptide using Mitsunobu conditions.
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
3-(4-chlorophenyl)lactic acid (this compound)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Standard SPPS washing solvents
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous THF for 30 minutes in a reaction vessel.
-
Deprotection: Perform N-terminal deprotection as described in Protocol 1, followed by thorough washing with DMF and then THF.
-
Reagent Solution Preparation: In a separate flask under an inert atmosphere, dissolve this compound (3 equivalents) and PPh₃ (3 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the reagent solution to 0°C. Slowly add DIAD or DEAD (3 equivalents) dropwise to the solution. A color change is typically observed.
-
Coupling Reaction: Add the activated solution to the swollen and deprotected resin in the reaction vessel.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Use the Kaiser test to monitor for the disappearance of free amines.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin extensively with THF (3x), DCM (3x), and Methanol (3x) to remove the triphenylphosphine oxide byproduct.
-
Drying: Dry the resin under vacuum.
Diagrams
Caption: Workflow for Steglich Esterification of this compound.
Caption: Workflow for the Mitsunobu Reaction of this compound.
Caption: Decision logic for selecting an activation method.
Conclusion
The successful incorporation of 3-(4-chlorophenyl)lactic acid into a peptide sequence on a solid support is readily achievable through the application of either the Steglich esterification or the Mitsunobu reaction. The choice between these methods will be guided by the specific requirements of the synthesis, including the steric hindrance of the coupling partners and the desired reaction conditions. The provided protocols offer a robust starting point for researchers to develop and optimize their depsipeptide synthesis strategies. It is recommended to perform a small-scale test reaction to determine the optimal conditions for a specific peptide sequence.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of Mitsunobu reaction to solid-phase peptide nucleic acid (PNA) monomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
Synthesis of Peptides Containing 4-Chlorophenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. 4-Chlorophenylalanine (Phe(4-Cl)), a halogenated derivative of phenylalanine, is of particular interest due to its ability to form halogen bonds, alter electronic properties, and increase hydrophobicity, thereby influencing peptide conformation and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptides containing 4-chlorophenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS).
Applications of 4-Chlorophenylalanine in Peptide Synthesis
The introduction of a chlorine atom onto the phenyl ring of phenylalanine can impart several advantageous properties to a peptide:
-
Enhanced Binding Affinity: The chloro-substituent can participate in favorable interactions, such as halogen bonding, with target receptors, potentially increasing binding affinity and specificity.
-
Increased Proteolytic Stability: The steric bulk and electronic effects of the chlorine atom can hinder recognition by proteases, leading to a longer biological half-life.
-
Modulation of Physicochemical Properties: The hydrophobic nature of the chlorophenyl group can influence the overall solubility and lipophilicity of the peptide, which is a critical consideration in drug design.
-
Probing Structure-Activity Relationships (SAR): Incorporating 4-chlorophenylalanine allows for systematic studies to understand the role of aromatic interactions and electronics in peptide-protein recognition.
Experimental Protocols
The following protocols outline the manual synthesis of a model peptide containing 4-chlorophenylalanine using Fmoc/tBu chemistry. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-4-chlorophenylalanine)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Cleavage cocktail (e.g., Reagent K or a standard TFA-based cocktail)
-
Cold diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the step-by-step procedure for the assembly of a peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times).
- Perform a Kaiser test to confirm the presence of a free amine.
3. Amino Acid Coupling (Incorporation of 4-Chlorophenylalanine):
- In a separate vial, dissolve 3-5 equivalents of Fmoc-4-chlorophenylalanine and a near-equivalent amount of HBTU or HATU in DMF.
- Add 6-10 equivalents of DIPEA to the activation mixture and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature. The coupling time for the sterically hindered 4-chlorophenylalanine may require extension compared to standard amino acids.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm complete coupling (ninhydrin solution remains colorless or yellow). If the test is positive, repeat the coupling step.
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- Wash the peptide-resin with DMF, followed by DCM, and then methanol.
- Dry the resin thoroughly under vacuum.
2. Cleavage Reaction:
- Prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides without particularly sensitive residues is Reagent B :
- Trifluoroacetic acid (TFA): 88% (v/v)
- Phenol: 5% (w/v)
- Water: 5% (v/v)
- Triisopropylsilane (TIS): 2% (v/v)
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
- A white precipitate should form.
- Centrifuge the suspension to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Analysis
1. Purification by Reversed-Phase HPLC (RP-HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
- Purify the peptide using a preparative RP-HPLC system with a C18 column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect fractions corresponding to the major peak.
2. Analysis:
- Analyze the purity of the collected fractions by analytical RP-HPLC.[1]
- Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[2][3]
Data Presentation
The successful synthesis of peptides containing 4-chlorophenylalanine can be evaluated based on yield and purity. The following tables provide a template for presenting such quantitative data.
Table 1: Coupling Efficiency of Fmoc-L-4-chlorophenylalanine
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (h) | Coupling Efficiency (%) |
| HBTU/DIPEA | 1 : 0.95 : 2 | 1.5 | >99 |
| HATU/DIPEA | 1 : 0.95 : 2 | 1.0 | >99 |
| DIC/HOBt | 1 : 1 : 0 | 2.0 | ~98 |
Note: Coupling efficiency can be determined qualitatively by the Kaiser test or quantitatively by methods such as UV monitoring of Fmoc deprotection.
Table 2: Yield and Purity of a Model Peptide Containing 4-Chlorophenylalanine
| Peptide Sequence | Crude Yield (mg) | Crude Purity (%) | Purified Yield (mg) | Final Purity (%) |
| Ac-Gly-Ala-Phe(4-Cl)-Leu-NH₂ | 85 | 75 | 55 | >98 |
| Tyr-Gly-Gly-Phe(4-Cl)-Met-NH₂ | 92 | 70 | 60 | >97 |
Note: Purity is typically determined by the peak area percentage in the analytical RP-HPLC chromatogram at a specific wavelength (e.g., 214 nm).
Visualizations
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptides with 4-chlorophenylalanine.
Signaling Pathway Diagram (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a peptide containing 4-chlorophenylalanine acts as an antagonist.
Caption: Hypothetical antagonism of a GPCR signaling pathway by a Phe(4-Cl)-containing peptide.
Conclusion
The synthesis of peptides containing 4-chlorophenylalanine is a valuable tool for developing novel therapeutic agents and research probes. The protocols provided herein offer a robust framework for the successful solid-phase synthesis, purification, and characterization of these modified peptides. Careful optimization of coupling and cleavage conditions, along with rigorous analytical characterization, is essential to ensure the generation of high-quality peptides for downstream applications.
References
Application Notes and Protocols for the Purification of 3-DL-Cpa-OH-Containing Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 3-DL-(p-chlorophenyl)lactic acid (3-DL-Cpa-OH), into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. The successful synthesis of these modified peptides necessitates robust purification methodologies to isolate the target peptide from a complex mixture of impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and efficiency.[1] This document provides detailed application notes and protocols for the purification of peptides containing the unnatural amino acid this compound using RP-HPLC.
The presence of a chlorine atom in the phenyl ring of this compound increases the hydrophobicity of the peptide, which can influence its retention behavior on RP-HPLC columns. Furthermore, the use of a DL-racemic mixture of the unnatural amino acid will result in the formation of diastereomeric peptides. These diastereomers may exhibit different biological activities and must be separated and characterized, which presents a significant chromatographic challenge.[2]
Key Considerations for HPLC Purification
Several factors must be considered when developing an HPLC purification protocol for this compound-containing peptides:
-
Column Chemistry: C18 columns are the most common choice for peptide purification due to their hydrophobicity and broad applicability.[1]
-
Mobile Phase: A typical mobile phase consists of an aqueous solution (Solvent A) and an organic solvent (Solvent B), usually acetonitrile. An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both solvents to improve peak shape and resolution.[1][3]
-
Gradient Elution: A linear gradient from a low to a high concentration of the organic solvent is employed to elute peptides with varying hydrophobicities.[3][4]
-
Detection: Peptides are typically monitored by UV absorbance at 210-220 nm, where the peptide bond absorbs light.[1]
-
Diastereomer Separation: The separation of diastereomers may require optimization of the gradient slope, temperature, or the use of a different column chemistry.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification.
-
Dissolution: The crude lyophilized peptide should be dissolved in a minimal amount of a suitable solvent. A common starting point is a mixture of Solvent A and Solvent B (e.g., 50:50 v/v) or a solvent like dimethyl sulfoxide (B87167) (DMSO) for highly hydrophobic peptides.
-
Filtration: The dissolved sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4]
Analytical HPLC for Method Development
Before proceeding to preparative HPLC, it is essential to develop and optimize the separation method at an analytical scale.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm, 100 Å |
| Solvent A | 0.1% TFA in Water |
| Solvent B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
| Gradient | 5-95% B over 30 minutes |
Preparative HPLC for Purification
Once the analytical method is optimized, it can be scaled up for preparative purification.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 21.2 x 150 mm, 5 µm, 100 Å |
| Solvent A | 0.1% TFA in Water |
| Solvent B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
| Gradient | Optimized based on analytical run |
Fraction Collection and Analysis
-
Collect fractions corresponding to the target peptide peak(s).
-
Analyze the purity of each fraction by analytical HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
The following tables present hypothetical, yet realistic, data for the purification of a model this compound-containing peptide.
Table 3: Analytical HPLC Data for Crude Peptide
| Peak Number | Retention Time (min) | Area (%) | Comments |
| 1 | 15.2 | 45.3 | Diastereomer 1 |
| 2 | 15.8 | 42.1 | Diastereomer 2 |
| 3 | Various | 12.6 | Impurities |
Table 4: Preparative HPLC Fraction Analysis
| Fraction Number | Retention Time (min) | Purity by Analytical HPLC (%) | Identity (by MS) |
| F10 | 15.1 - 15.5 | 98.2 | Diastereomer 1 |
| F11 | 15.7 - 16.1 | 97.9 | Diastereomer 2 |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound-containing peptides.
Logical Relationship of Purification Parameters
Caption: Factors influencing the HPLC purification of this compound peptides.
Troubleshooting
Table 5: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | - Sample insolubility- Column degradation- Inappropriate mobile phase pH | - Change sample solvent- Use a new column- Ensure 0.1% TFA is in both mobile phases |
| Poor Resolution of Diastereomers | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope- Try a different column (e.g., C8, Phenyl-Hexyl)- Optimize column temperature |
| Low Recovery | - Peptide precipitation on column- Peptide adsorption to surfaces | - Decrease sample loading- Add a small amount of organic solvent to the sample |
Conclusion
The purification of peptides containing this compound by RP-HPLC is a feasible but potentially challenging task. The increased hydrophobicity and the presence of diastereomers require careful method development and optimization. By following the protocols and considering the factors outlined in these application notes, researchers can successfully purify these modified peptides to a high degree of purity, enabling their use in further biological and pharmaceutical studies.
References
Application Note: Characterization of Peptides Incorporating 3-(4-chlorophenyl)-DL-alanine (3-DL-Cpa-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, enabling the development of therapeutic candidates with enhanced potency, stability, and pharmacokinetic profiles. One such unnatural amino acid, 3-(4-chlorophenyl)-DL-alanine (3-DL-Cpa-OH), an analog of phenylalanine, offers unique steric and electronic properties due to the presence of a chlorine atom on the phenyl ring. This modification can significantly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. This application note provides a comprehensive overview of the analytical techniques and protocols for the thorough characterization of peptides containing this compound.
Physicochemical Impact of this compound Incorporation
The substitution of a native amino acid, such as phenylalanine, with this compound can impart several key physicochemical changes to a peptide:
-
Increased Hydrophobicity: The chloro-substituent enhances the hydrophobicity of the amino acid side chain, which can lead to stronger interactions with hydrophobic pockets of target receptors. This increased hydrophobicity typically results in longer retention times during reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Altered Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence cation-π interactions and other non-covalent binding forces, potentially modulating binding affinity and specificity.
-
Enhanced Proteolytic Stability: The steric bulk of the chlorine atom can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
Data Presentation: Characterization of a Hypothetical Peptide (Pep-Cpa)
To illustrate the characterization process, we present data for a hypothetical hexapeptide, "Pep-Cpa," with the sequence Tyr-Ala-Gly-Phe-Leu-(3-DL-Cpa). A control peptide, "Pep-Phe," with the sequence Tyr-Ala-Gly-Phe-Leu-Phe, was also synthesized and analyzed for comparison.
| Parameter | Pep-Phe (Control) | Pep-Cpa (with this compound) | Analytical Method |
| Molecular Weight (Da) | 683.78 | 718.22 | Mass Spectrometry (ESI-MS) |
| Calculated m/z [M+H]⁺ | 684.34 | 718.77 | Mass Spectrometry (ESI-MS) |
| Observed m/z [M+H]⁺ | 684.35 | 718.78 | Mass Spectrometry (ESI-MS) |
| RP-HPLC Retention Time (min) | 22.5 | 25.1 | Reversed-Phase HPLC |
| α-Helix Content (%) | 15 | 22 | Circular Dichroism Spectroscopy |
| β-Sheet Content (%) | 35 | 30 | Circular Dichroism Spectroscopy |
| Random Coil Content (%) | 50 | 48 | Circular Dichroism Spectroscopy |
| Thermal Stability (Tm, °C) | 55.2 | 59.8 | Circular Dichroism Spectroscopy |
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize Pep-Cpa and the control Pep-Phe.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-DL-Cpa-OH and Fmoc-Phe-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-3-DL-Cpa-OH or Fmoc-Phe-OH for the C-terminus) and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. The crude peptide is then purified by RP-HPLC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify and analyze the homogeneity of the synthesized peptides.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV detector
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC using the same gradient.
-
Pool the pure fractions and lyophilize.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptides.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Protocol:
-
Dissolve the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 400-1000.
-
Determine the experimental molecular weight from the observed m/z values of the protonated molecular ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the primary structure and investigate the solution conformation of the peptides.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Protocol:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Acquire a series of 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra at a constant temperature (e.g., 298 K).
-
Assign the proton resonances to specific amino acid residues using the COSY and TOCSY spectra.
-
Use the NOESY spectrum to identify through-space correlations between protons, providing information on the peptide's three-dimensional structure. The presence of the chlorine atom in this compound will likely induce specific chemical shift changes in neighboring protons, which can be identified in the spectra.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content and thermal stability of the peptides.
Instrumentation:
-
CD Spectropolarimeter
Protocol:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Record the CD spectrum from 190 to 260 nm at a constant temperature (e.g., 25°C).
-
Deconvolute the CD spectrum using appropriate software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
For thermal stability analysis, monitor the CD signal at a specific wavelength (e.g., 222 nm) while increasing the temperature from 20°C to 90°C at a controlled rate. The melting temperature (Tm) is determined from the midpoint of the thermal denaturation curve.
Signaling Pathway Visualization: Hypothetical Agonist Activity at a G-Protein Coupled Receptor (GPCR)
Let us hypothesize that Pep-Cpa acts as a potent agonist at a specific GPCR, for instance, the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes. The increased hydrophobicity and altered electronic properties of this compound could lead to enhanced receptor binding and activation compared to the native peptide.
Conclusion
The incorporation of this compound into peptides represents a valuable strategy for modulating their physicochemical and biological properties. A systematic approach to characterization, employing a suite of analytical techniques including SPPS, RP-HPLC, mass spectrometry, NMR, and CD spectroscopy, is essential for a comprehensive understanding of these modified peptides. The detailed protocols and illustrative data presented in this application note provide a robust framework for researchers engaged in the development of novel peptide-based therapeutics.
Application Notes and Protocols for Studying Protein-Protein Interactions Using a Photo-Reactive Alanine Analog (Hypothetical Application of 3-DL-Cpa-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Photo-affinity labeling (PAL) is a powerful technique for identifying and characterizing PPIs directly within a native biological context. This method utilizes photo-reactive amino acid analogs, which can be incorporated into a protein of interest. Upon activation with UV light, these analogs form covalent bonds with interacting partner proteins, effectively "trapping" the interaction for subsequent analysis.[1][2][3]
This document provides a detailed guide for the hypothetical use of a photo-reactive alanine (B10760859) analog, conceptually represented as 3-DL-Cpa-OH, for the study of PPIs. While specific data for this compound is not available, the principles and protocols outlined here are based on established methodologies for similar photo-reactive unnatural amino acids (UAAs).[4][5][6]
Principle of Photo-Affinity Labeling with a Photo-Reactive Alanine Analog
The core of this technique is the site-specific or residue-specific incorporation of a photo-reactive alanine analog into a "bait" protein. This analog is chemically inert until it is activated by a specific wavelength of UV light.[3][7] Upon photoactivation, a highly reactive species, such as a carbene or nitrene, is generated. This reactive intermediate rapidly forms a covalent bond with any nearby molecule, including the amino acid residues of an interacting "prey" protein.[1][8] The resulting covalently cross-linked protein complex can then be isolated and analyzed to identify the interacting partner.
A reporter tag, such as biotin (B1667282) or a clickable alkyne group, can be engineered into the photo-reactive amino acid to facilitate the enrichment and detection of the cross-linked complexes.[2][9][10]
Experimental Workflow
The overall experimental workflow for using a photo-reactive alanine analog to study PPIs can be broken down into several key stages.
Caption: A generalized experimental workflow for studying protein-protein interactions using a photo-reactive alanine analog.
Detailed Experimental Protocols
Protocol 1: In Vivo Incorporation of the Photo-Reactive Alanine Analog
This protocol describes the metabolic labeling of a protein of interest with a photo-reactive alanine analog in a cellular context.
Materials:
-
Mammalian cell line expressing the bait protein of interest
-
Cell culture medium deficient in alanine
-
Photo-reactive alanine analog (e.g., a diazirine-containing derivative)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed the cells in 6-well plates with complete medium and grow to 70-80% confluency.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Replace the medium with alanine-deficient medium and incubate for 1-2 hours to deplete intracellular alanine stores.
-
Supplement the alanine-deficient medium with the photo-reactive alanine analog to a final concentration of 0.1-1 mM.
-
Incubate the cells for 4-16 hours to allow for incorporation of the analog into newly synthesized proteins.
Protocol 2: Photo-Cross-linking and Cell Lysis
Materials:
-
Cells with incorporated photo-reactive alanine analog
-
Ice-cold PBS
-
UV lamp (365 nm)
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Place the cell culture plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add a thin layer of fresh, ice-cold PBS.
-
Irradiate the cells with UV light (365 nm) for 5-30 minutes on ice. The optimal time should be determined empirically.
-
After irradiation, aspirate the PBS and add ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
Protocol 3: Affinity Purification and Analysis of Cross-linked Complexes
This protocol assumes the photo-reactive alanine analog contains a biotin tag for affinity purification.
Materials:
-
Cell lysate containing cross-linked complexes
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Antibodies against the bait protein and potential prey proteins
Procedure:
-
Pre-clear the cell lysate by incubating with non-conjugated beads for 1 hour at 4°C.
-
Add streptavidin-conjugated magnetic beads to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Use a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the results by Western blotting using an antibody against the bait protein to confirm the presence of higher molecular weight cross-linked complexes.
-
For identification of the unknown interacting partner, the protein bands corresponding to the cross-linked complexes can be excised from a Coomassie-stained gel and analyzed by mass spectrometry.
Quantitative Data Presentation
Quantitative analysis of PPIs can be achieved using techniques like quantitative mass spectrometry with isotopically labeled cross-linkers.[11][12][13] The following table provides a hypothetical example of quantitative data from such an experiment, comparing the interaction of a bait protein with a prey protein under different cellular conditions.
| Condition | Bait Protein Abundance (Relative Units) | Prey Protein Abundance in Pulldown (Relative Units) | Cross-linking Efficiency (%) |
| Control | 100 | 50 | 5.2 |
| Treatment A | 98 | 15 | 1.5 |
| Treatment B | 102 | 85 | 8.3 |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where the interaction between Protein A (the bait) and Protein B (the prey) is modulated by an upstream kinase. The use of a photo-reactive alanine analog in Protein A can help to confirm this interaction.
Caption: A hypothetical signaling pathway illustrating the interaction between Protein A and Protein B.
Logical Relationship Diagram
This diagram outlines the logical flow for identifying a novel protein-protein interaction using the photo-affinity labeling technique.
Caption: Logical workflow for the discovery and validation of a new protein-protein interaction.
Applications in Drug Development
The identification and validation of PPIs are critical in various stages of drug development.
-
Target Identification and Validation: Photo-affinity labeling can be used to identify the cellular targets of small molecule drugs.[2][3] By attaching a photo-reactive group to a drug molecule, its binding partners in a cellular lysate or in living cells can be captured and identified.
-
Mechanism of Action Studies: Understanding how a drug modulates specific PPIs is crucial for elucidating its mechanism of action. The quantitative methods described here can be used to measure changes in PPIs in response to drug treatment.
-
Development of PPI Inhibitors: By providing detailed information about the interaction interface, photo-cross-linking can aid in the rational design of small molecules or peptides that inhibit specific PPIs.
Conclusion
The use of photo-reactive amino acid analogs, such as the hypothetical this compound, offers a powerful approach for the study of protein-protein interactions in their native cellular environment. This technology allows for the covalent capture of both stable and transient interactions, providing invaluable insights for basic research and drug development. The protocols and conceptual frameworks provided in this document serve as a comprehensive guide for researchers looking to apply this innovative technique.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 4. blog.richmond.edu [blog.richmond.edu]
- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 8. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative interactome analysis with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of protein-protein interactions with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-DL-Cpa-OH (p-Chlorophenylalanine) as a Probe in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-DL-Cpa-OH, more commonly known as p-Chlorophenylalanine (pCPA or PCPA), is a powerful tool in biological research, primarily utilized as a selective and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH).[1] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2] By inhibiting TPH, pCPA effectively depletes serotonin levels in the central and peripheral nervous systems, making it an invaluable probe for elucidating the diverse roles of serotonin in various physiological and pathological processes.
These application notes provide an overview of the use of pCPA as a biological probe, including its mechanism of action, and detailed protocols for its application in both in vivo and in vitro experimental settings.
Mechanism of Action
p-Chlorophenylalanine acts as an irreversible inhibitor of tryptophan hydroxylase.[1] This inhibition leads to a significant and long-lasting reduction in the synthesis of serotonin. The effects of pCPA are so potent that serotonin levels can become undetectable within the first day of administration.[1][2] The recovery of serotonin levels is a slow process, as it requires the synthesis of new TPH enzyme. Studies have shown that TPH activity in the raphe nucleus may only reach 10% of control values a week after treatment.[1][2] While highly selective for TPH, it is important to note that at high doses, pCPA may also have a minor effect on the concentrations of other neurotransmitters like noradrenaline and dopamine.[2]
Applications in Biological Research
The ability of pCPA to deplete serotonin makes it a widely used tool in various research areas, including:
-
Neuroscience: Investigating the role of serotonin in mood, anxiety, aggression, cognition, and sleep.[3]
-
Pharmacology: Studying the mechanism of action of serotonergic drugs and developing novel therapeutic agents.
-
Physiology: Elucidating the function of serotonin in regulating physiological processes such as appetite, gastrointestinal function, and cardiovascular function.
-
Oncology: Exploring the involvement of serotonin in tumor growth and progression.
Quantitative Data: Efficacy of pCPA in Serotonin Depletion
The following table summarizes the quantitative effects of pCPA on serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different experimental models.
| Model System | pCPA Dose/Concentration | Time Point | Effect on Serotonin (5-HT) Levels | Effect on 5-HIAA Levels | Reference |
| Rat Brain | 1000 mg/kg | 24 hours | Reduced to 9.4% of control | Reduced to 8.2% of control | [4] |
| Mouse Hippocampus (oral admin.) | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | 7 days | 85% decrease | Not Reported | [5] |
| Mouse Prefrontal Cortex (oral admin.) | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | 7 days | 65% decrease | Not Reported | [5] |
| Rat Frontal Cortex | 150 mg/kg, i.p. | Not Specified | ~50% decrease | Significant decrease | [6] |
| Zebrafish Embryos | 25 µM | 24 hours | Depletion in brain and spinal cord neurons | Not Reported | [7] |
Experimental Protocols
Important Safety Note: p-Chlorophenylalanine is a toxic substance if swallowed and may cause an allergic skin reaction.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area.[9] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[8][9]
Protocol 1: In Vivo Serotonin Depletion in Rodents (Mouse/Rat)
This protocol describes the intraperitoneal (i.p.) administration of pCPA to induce serotonin depletion in mice or rats for behavioral and neurochemical studies.
Materials:
-
p-Chlorophenylalanine (pCPA)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., a few drops of Tween 80 or similar surfactant to aid suspension)
-
Syringes and needles for i.p. injection
-
Animal balance
-
Appropriate housing and care facilities for rodents
Procedure:
-
Preparation of pCPA Suspension:
-
Weigh the required amount of pCPA based on the desired dose and the number of animals. Doses can range from 75 mg/kg to 1000 mg/kg depending on the desired level and duration of serotonin depletion.[4][10] A common regimen is two consecutive daily injections of 300 mg/kg.[11]
-
Suspend the pCPA powder in sterile saline. Add a minimal amount of a suitable surfactant (e.g., Tween 80) to aid in the suspension of the compound.
-
Vortex or sonicate the suspension until it is homogenous. Prepare the suspension fresh before each use.
-
-
Animal Dosing:
-
Weigh each animal accurately to calculate the correct volume of the pCPA suspension to be injected.
-
Administer the pCPA suspension via intraperitoneal (i.p.) injection.
-
For control animals, administer an equivalent volume of the vehicle (saline with surfactant).
-
-
Post-Injection Monitoring and Experimental Timeline:
Protocol 2: In Vitro Serotonin Depletion in Cell Culture
This protocol provides a general guideline for using pCPA to deplete serotonin in cell cultures, such as neuroblastoma cells or primary neurons.
Materials:
-
p-Chlorophenylalanine (pCPA)
-
Appropriate cell culture medium
-
Cell line of interest (e.g., neuroblastoma cells)
-
Sterile DMSO or other suitable solvent for pCPA
-
Cell culture plates and incubator
-
Reagents for assessing cell viability (e.g., Trypan Blue, MTT assay)
-
Reagents for measuring serotonin levels (e.g., ELISA kit, HPLC)
Procedure:
-
Preparation of pCPA Stock Solution:
-
Dissolve pCPA in a suitable sterile solvent, such as DMSO, to create a concentrated stock solution.
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
Plate the cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of pCPA. A starting concentration to test could be in the micromolar range, for example, 25 µM has been used in zebrafish embryos.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Include a vehicle control (medium with the same concentration of the solvent used for the pCPA stock).
-
-
Incubation and Analysis:
Signaling Pathways and Experimental Workflows
The depletion of serotonin by pCPA can have widespread effects on various signaling pathways and cellular processes.
Serotonin Synthesis and its Inhibition by pCPA
The following diagram illustrates the biosynthesis of serotonin from tryptophan and the point of inhibition by pCPA.
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 4. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse effects of serotonin depletion in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Effects of para-chlorophenylalanine and 5-hydroxytryptophan on mouse killing behavior in killer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling 3-DL-Cpa-OH to Resin in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the coupling of the unnatural amino acid 3-DL-Cpa-OH (3-(2-chlorophenyl)-DL-alanine) to a solid support resin, a critical initial step in solid-phase peptide synthesis (SPPS) for creating peptides with unique structural and functional properties. The incorporation of unnatural amino acids like this compound is a valuable strategy in drug design and discovery, as it can enhance peptide stability, receptor binding affinity, and biological activity.[1] This protocol is based on well-established Fmoc/tBu chemistry and is optimized for efficient loading onto 2-chlorotrityl chloride resin, which is advantageous for minimizing racemization and allowing for the eventual cleavage of the peptide with a C-terminal carboxylic acid.
Core Concepts in Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of peptide chemistry, enabling the stepwise synthesis of peptides on a solid support.[2][3] The general workflow involves the following key stages:
-
Resin Selection and Preparation: The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[4] For a C-terminal carboxylic acid, 2-chlorotrityl chloride or Wang resins are commonly employed.[4][5] The resin must be swelled in an appropriate solvent to ensure accessibility of the reactive sites.[6]
-
First Amino Acid Coupling (Loading): The C-terminal amino acid is covalently attached to the resin. This step is crucial as it determines the maximum theoretical yield of the synthesis.
-
Deprotection: The temporary protecting group on the α-amine of the resin-bound amino acid (e.g., Fmoc) is removed to allow for the next coupling reaction.
-
Peptide Bond Formation: The subsequent amino acid, with its carboxyl group activated, is coupled to the deprotected amine of the preceding residue.
-
Capping: Any unreacted amino groups on the resin are acetylated to prevent the formation of deletion sequences.
-
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin, and side-chain protecting groups are removed.
This document focuses on the critical second step: the loading of this compound onto the resin.
Experimental Protocol: Coupling of Fmoc-3-DL-Cpa-OH to 2-Chlorotrityl Chloride Resin
This protocol describes the manual loading of the first amino acid, Fmoc-3-DL-Cpa-OH, onto 2-chlorotrityl chloride resin. The use of a racemic mixture (DL) will result in a resin-bound mixture of D- and L-Cpa, which may require separation of the final peptide diastereomers by chromatography.
Materials:
-
Fmoc-3-DL-Cpa-OH
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Amino Acid Solution Preparation:
-
In a separate flask, dissolve Fmoc-3-DL-Cpa-OH (1.5 to 2 equivalents relative to the resin's theoretical loading) in DCM (approximately 10 mL per gram of resin). A small amount of DMF can be added if solubility is an issue.
-
Add DIPEA (4 equivalents relative to the amino acid) to the amino acid solution.[7][8]
-
-
Coupling Reaction:
-
Add the amino acid solution to the swollen resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1 to 2 hours.[6] The progress of the reaction can be monitored by taking a small sample of the resin and performing a test to check for the presence of unreacted chlorotrityl groups.
-
-
Capping of Unreacted Sites:
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with:
-
DCM (3 times)
-
DMF (3 times)
-
Methanol (3 times)
-
-
For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.[6]
-
-
Drying:
-
Dry the resin under vacuum to a constant weight.
-
-
Determination of Resin Loading (Substitution Level):
-
The loading of the amino acid onto the resin can be determined spectrophotometrically by measuring the amount of Fmoc group cleaved from a small, accurately weighed amount of dried resin.[4][6]
-
Procedure for Fmoc Quantification:
-
Accurately weigh a small amount of the dried resin (e.g., 1-5 mg).
-
Treat the resin with a known volume of 20% piperidine (B6355638) in DMF (e.g., 1 mL) for 30 minutes to cleave the Fmoc group.
-
Dilute an aliquot of the supernatant with DMF.
-
Measure the absorbance of the dibenzylfulvene-piperidine adduct at approximately 301 nm.
-
Calculate the loading using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹).
-
-
Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for the coupling of Fmoc-3-DL-Cpa-OH to 2-chlorotrityl chloride resin.
| Parameter | Recommended Value | Reference |
| Resin | 2-Chlorotrityl chloride | [4] |
| Fmoc-3-DL-Cpa-OH (equivalents relative to resin) | 1.5 - 2.0 | [6] |
| DIPEA (equivalents relative to amino acid) | 4.0 | [7][8] |
| Solvent | DCM (with minimal DMF if needed) | [6] |
| Reaction Time | 1 - 2 hours | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Capping Solution | DCM:MeOH:DIPEA (17:2:1) | [9] |
| Capping Time | 15 - 30 minutes | [6] |
Experimental Workflow
The following diagram illustrates the key steps in the protocol for coupling this compound to the resin.
Caption: Workflow for coupling Fmoc-3-DL-Cpa-OH to 2-chlorotrityl chloride resin.
Signaling Pathways
As this compound is a non-natural amino acid, it is not part of a naturally occurring signaling pathway. Peptides synthesized with this amino acid would be designed to interact with specific biological targets, and any relevant signaling pathway would be dependent on the full peptide sequence and its intended therapeutic or research application.
Conclusion
This protocol provides a comprehensive guide for the successful coupling of the unnatural amino acid this compound to a solid-phase resin. Adherence to these procedures will enable researchers to efficiently incorporate this and other unique building blocks into their peptide synthesis workflows, facilitating the development of novel peptide-based therapeutics and research tools. The use of a racemic mixture will necessitate careful analysis of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Direct conversion of resin-bound peptides to C-terminal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptideweb.com [peptideweb.com]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 3-DL-Cpa-OH Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing the modified amino acid 3-DL-Cpa-OH (3-(2-chlorophenyl)-DL-alanine).
Introduction to this compound Peptides and Solubility Challenges
The incorporation of unnatural amino acids like this compound into peptide sequences is a valuable strategy for modulating their pharmacological properties. However, the introduction of this hydrophobic, halogenated phenylalanine derivative can significantly decrease the peptide's solubility in aqueous solutions, leading to challenges in experimental assays and formulation development.[1][2] This guide offers systematic approaches to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound insoluble in aqueous buffers?
A1: The insolubility of your peptide is likely due to the hydrophobic nature of the this compound residue.[1] Peptides with a high proportion of hydrophobic amino acids tend to aggregate and precipitate in aqueous solutions.[3][4][5][6] The chlorophenyl group in this compound significantly increases the hydrophobicity of the peptide chain.
Q2: What is the first step I should take when my this compound peptide won't dissolve?
A2: Always start by attempting to dissolve a small aliquot of the peptide in your desired aqueous buffer.[7][8][9] If that fails, the recommended initial approach for hydrophobic peptides is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) before slowly adding the aqueous buffer.[3][4][9]
Q3: Are there alternative organic solvents to DMSO?
A3: Yes, if DMSO is incompatible with your experiment (e.g., for peptides containing Cys or Met which can be oxidized, or due to cellular toxicity), you can use other organic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or isopropanol.[3][4][8][9]
Q4: Can adjusting the pH of the buffer help?
A4: Yes, adjusting the pH can significantly impact solubility. Peptides are generally least soluble at their isoelectric point (pI).[3] For a basic peptide (net positive charge), trying a slightly acidic buffer (e.g., with 10% acetic acid) can help. For an acidic peptide (net negative charge), a slightly basic buffer (e.g., with 0.1 M ammonium (B1175870) bicarbonate) may improve solubility.[3][4][8][9]
Q5: What other physical methods can I use to aid dissolution?
A5: Sonication and gentle warming (up to 40°C) can help break up aggregates and enhance solubility.[3][7][10] It is recommended to use these methods in conjunction with appropriate solvent systems. Always centrifuge your peptide solution before use to pellet any undissolved material.[3]
Troubleshooting Guide
Problem: Peptide is insoluble in standard aqueous buffers (e.g., PBS, Tris).
| Troubleshooting Step | Detailed Protocol | Expected Outcome | Next Steps if Unsuccessful |
| 1. Initial Solubility Test | 1. Weigh a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg).2. Add a small volume of sterile, distilled water and vortex thoroughly.3. If the peptide does not dissolve, proceed to the next step. | The peptide may dissolve if it has sufficient charged residues to counteract the hydrophobicity of this compound. | Proceed to Step 2. |
| 2. Use of Organic Co-solvent (DMSO) | 1. To the undissolved peptide, add a minimal volume of pure DMSO (e.g., 10-50 µL).2. Vortex until the peptide is fully dissolved.3. Slowly add your aqueous buffer dropwise while vortexing to the desired final concentration.[3][4][9] | The peptide should dissolve in the organic solvent and remain in solution upon careful dilution with the aqueous buffer. | Proceed to Step 3. |
| 3. pH Adjustment | 1. Calculate the theoretical net charge of your peptide at neutral pH.2. If the peptide is basic, try dissolving it in a buffer with a pH below the pI (e.g., add 10% acetic acid).3. If the peptide is acidic, try a buffer with a pH above the pI (e.g., add 0.1 M ammonium bicarbonate).[3][4][8][9] | Adjusting the pH away from the isoelectric point increases the net charge and can improve solubility in aqueous solutions. | Proceed to Step 4. |
| 4. Physical Disruption | 1. Place the peptide solution in an ultrasonic bath for short bursts (e.g., 3 x 10 seconds), keeping the sample on ice in between to prevent heating.[9]2. Gently warm the solution up to 40°C while stirring.[7][10] | Sonication and warming can provide the energy needed to break up peptide aggregates and facilitate dissolution. | Consider peptide sequence modification or the use of solubilizing tags if solubility remains a critical issue. |
Data Presentation: Example Solubility of a this compound Containing Peptide
The following table provides an example of how to present quantitative solubility data for a hypothetical hydrophobic peptide containing a this compound residue.
| Solvent System | Maximum Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension. |
| PBS (pH 7.4) | < 0.1 | Insoluble, precipitates out of solution. |
| 10% Acetic Acid | 0.5 | Partially soluble with some visible particulates. |
| 100% DMSO | > 20 | Freely soluble, clear solution. |
| 50% DMSO / 50% Water | 2.5 | Soluble, clear solution. |
| 10% DMSO / 90% PBS | 0.8 | Soluble, remains clear upon dilution. |
| 100% DMF | > 15 | Freely soluble, clear solution. |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic this compound Peptide
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial. Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide (e.g., 20 µL for 1 mg of peptide).
-
Vortexing: Vortex the solution for 1-2 minutes until the peptide is completely dissolved. A clear solution should be observed.
-
Aqueous Dilution: Slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the DMSO-peptide solution while continuously vortexing. This gradual dilution is crucial to prevent the peptide from precipitating.
-
Final Concentration: Continue adding the aqueous buffer until the desired final peptide concentration is reached. Ensure the final concentration of DMSO is compatible with your downstream experiments (typically <1% for cell-based assays).[3]
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it appears cloudy or contains particulates, sonicate briefly (see Protocol 2).
-
Storage: For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C.
Protocol 2: Solubilization of an Aggregation-Prone this compound Peptide
-
Follow Steps 1-3 from Protocol 1.
-
Sonication: If the peptide does not fully dissolve with vortexing in the initial organic solvent, place the vial in a sonicator water bath. Sonicate for 5-10 minutes, monitoring the solution for clarity.
-
Aqueous Dilution: Proceed with the slow, dropwise addition of the aqueous buffer as described in Protocol 1.
-
Post-Dilution Sonication: If the solution becomes cloudy during dilution, sonicate the final solution for another 5-10 minutes.
-
Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates. Carefully collect the supernatant.[3]
Visualizations
Below are diagrams illustrating key workflows and concepts for overcoming solubility issues with this compound peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 3. jpt.com [jpt.com]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. agrisera.com [agrisera.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
preventing side reactions with 3-DL-Cpa-OH in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions when using 3-(4-chlorophenyl)-2-aminopropanoic acid (3-DL-Cpa-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating this compound into a peptide sequence?
A1: While data specific to this compound is limited, based on its structure as a substituted phenylalanine derivative, the most common side reactions are likely to be:
-
Racemization: The chiral center of this compound can be susceptible to epimerization during activation and coupling, leading to the incorporation of the D- or L-isomer unintentionally. This is a common issue with many amino acids in peptide synthesis.[1][2][3]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially if this compound is one of the first two amino acids in the sequence. This leads to chain termination.[3]
-
Guanidinylation: If uronium or aminium-based coupling reagents (e.g., HBTU, HATU) are used, they can react with the N-terminal amino group of the growing peptide chain, leading to a guanidinylated and terminated peptide.[3]
-
Incomplete Coupling: The bulky chlorophenyl side chain of this compound can cause steric hindrance, leading to incomplete or slow coupling reactions.
Q2: How does the chloro-substituent on the phenyl ring of this compound influence its reactivity and potential for side reactions?
Q3: What are the recommended protecting groups for the amine and carboxylic acid functionalities of this compound?
A3: Standard protecting groups used in peptide synthesis are applicable to this compound. The choice depends on the overall synthetic strategy (e.g., Fmoc or Boc chemistry).
-
α-Amino Group Protection:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a base, typically piperidine (B6355638). This is a common choice for solid-phase peptide synthesis.[4]
-
Boc (tert-butyloxycarbonyl): Removed by a strong acid, such as trifluoroacetic acid (TFA).[4][5]
-
-
Carboxylic Acid Group Protection:
-
For solution-phase synthesis, methyl or benzyl (B1604629) esters are often used. Benzyl esters can be removed by hydrogenolysis.[4]
-
In solid-phase synthesis, the carboxylic acid is typically anchored to the resin.
-
Q4: Which coupling reagents are best suited for incorporating this compound to minimize side reactions?
A4: The choice of coupling reagent is critical for minimizing side reactions, especially racemization.
-
Carbodiimides (e.g., DCC, DIC): Often used with additives to suppress racemization. DIC is preferred for solid-phase synthesis as the urea (B33335) byproduct is more soluble.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high coupling efficiency and reduced racemization.[6]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): While very efficient, they can cause guanidinylation of the N-terminus. Pre-activation of the amino acid can minimize this side reaction.[3][6]
-
Additives (e.g., HOBt, Oxyma Pure): These are almost always used in conjunction with coupling reagents to suppress racemization and improve reaction rates.[6]
Troubleshooting Guides
Problem 1: Low Coupling Yield
Symptoms:
-
Incomplete reaction as monitored by a colorimetric test (e.g., ninhydrin (B49086) test).
-
Presence of deletion sequences in the final product mass spectrum.
Possible Causes:
-
Steric hindrance from the chlorophenyl side chain of this compound.
-
Aggregation of the growing peptide chain on the solid support.
Solutions:
-
Increase Coupling Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration or gently increase the temperature.
-
Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent like HATU or HCTU.
-
Double Coupling: Perform the coupling step twice to ensure complete reaction.
-
Incorporate Chaotropic Salts: Add salts like LiCl to the reaction mixture to disrupt peptide aggregation.
-
Switch Solvents: Use a solvent known to reduce aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[3]
Problem 2: Racemization of the this compound Residue
Symptoms:
-
Presence of diastereomeric impurities in the final product upon chiral HPLC analysis.
-
Broad peaks in the HPLC chromatogram.
Possible Causes:
-
Over-activation of the carboxylic acid group.
-
Use of a strong base.
-
Prolonged activation time.
Solutions:
-
Optimize Coupling Reagent and Additive: Use a combination known to minimize racemization, such as DIC/Oxyma Pure.[6][7]
-
Control Base Addition: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.
-
Minimize Pre-activation Time: Add the activated amino acid to the resin-bound peptide immediately after a short pre-activation period.
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature to reduce the rate of racemization.
Problem 3: Diketopiperazine Formation
Symptoms:
-
Significant amount of a low molecular weight byproduct corresponding to the cyclic dipeptide.
-
Low yield of the desired full-length peptide.
Possible Causes:
-
This compound is one of the first two N-terminal amino acids.
-
Prolonged exposure to basic conditions during Fmoc deprotection of the second amino acid.
Solutions:
-
Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin, which can suppress diketopiperazine formation.[3]
-
Modify Deprotection Conditions: Use a weaker base or a shorter deprotection time for the second amino acid.
-
In Situ Neutralization: For Boc-based synthesis, utilize in situ neutralization protocols.[3]
Quantitative Data Summary
| Parameter | Typical Range | Factors Influencing the Outcome |
| Coupling Efficiency per Step | 97-99.5% | Amino acid sequence, coupling reagent, solvent, temperature.[8] |
| Overall Crude Yield (for a 10-mer peptide) | 70-90% | Based on a 97-99% stepwise yield. |
| Purity of Crude Peptide | 50-95% | Dependent on the success of each coupling and deprotection step.[8] |
| Racemization per Cycle | < 0.5% | With optimized coupling conditions.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
Coupling of this compound:
-
In a separate vessel, pre-activate 3 equivalents of Fmoc-3-DL-Cpa-OH with 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using the Kaiser or other appropriate test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin, perform the final Fmoc deprotection, and then cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Minimizing Racemization during Coupling of this compound
-
Follow the standard SPPS protocol (Protocol 1) with the following modifications to the coupling step (step 4).
-
Coupling of this compound (Low Racemization):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-3-DL-Cpa-OH and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of diisopropylcarbodiimide (DIC) to the solution and allow to pre-activate for 2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature, or consider performing the reaction at 0°C to further minimize racemization.
-
Monitor the reaction for completion.
-
Visualizations
Caption: Standard workflow for solid-phase peptide synthesis (SPPS).
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lookchem.com [lookchem.com]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Optimizing Coupling Efficiency of 3-chloro-DL-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of 3-chloro-DL-phenylalanine (assumed to be the intended structure for "3-DL-Cpa-OH") in peptide synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of 3-chloro-DL-phenylalanine challenging?
The coupling of 3-chloro-DL-phenylalanine can be difficult due to a combination of steric hindrance and electronic effects. The presence of a chlorine atom on the phenyl ring acts as an electron-withdrawing group, which can decrease the nucleophilicity of the amino group and affect the reactivity of the carboxyl group during activation. Additionally, the bulky nature of the substituted phenyl ring can sterically hinder the approach of the coupling reagents and the reacting amino acid, slowing down the reaction rate and potentially leading to incomplete coupling.
Q2: How can I detect incomplete coupling of 3-chloro-DL-phenylalanine?
Incomplete coupling during Solid-Phase Peptide Synthesis (SPPS) can be monitored using qualitative colorimetric tests like the Kaiser test (ninhydrin test). A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted primary amines on the resin, indicating that the coupling reaction has not gone to completion.
Q3: Which coupling reagents are most effective for hindered amino acids like 3-chloro-DL-phenylalanine?
For challenging couplings involving sterically hindered or electron-deficient amino acids, standard carbodiimide (B86325) reagents like DCC or DIC may be insufficient. It is highly recommended to use more potent uronium or phosphonium (B103445) salt-based coupling reagents. Reagents like HATU, HBTU, and COMU are known for their high coupling efficiency in such cases.[1] HATU, in particular, is often preferred as it is known to react faster and with less epimerization compared to HBTU.[2]
Q4: What is "double coupling" and when should I use it?
Double coupling is the repetition of a coupling step with a fresh portion of activated amino acid and coupling reagents. This technique is employed to drive a difficult coupling reaction to completion when a single coupling cycle is insufficient. It is a highly recommended strategy for sterically hindered residues like 3-chloro-DL-phenylalanine, especially if a positive Kaiser test is observed after the initial coupling.
Troubleshooting Guide
Issue: Low Coupling Yield or Positive Kaiser Test after Coupling 3-chloro-DL-phenylalanine
This section provides a systematic approach to troubleshooting and optimizing the coupling of 3-chloro-DL-phenylalanine.
Step 1: Evaluate Your Coupling Reagent
-
Problem: The selected coupling reagent may not be sufficiently reactive to overcome the steric and electronic challenges posed by 3-chloro-DL-phenylalanine.
-
Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide-based reagent (e.g., DCC, DIC), consider upgrading to a uronium or phosphonium-based reagent.
-
Recommendation: Utilize HATU or COMU for their demonstrated high efficiency with hindered amino acids.[1][3]
Step 2: Optimize Reaction Conditions
-
Problem: Standard reaction conditions may not be optimal for this specific amino acid.
-
Solution: Adjust the reaction parameters to favor a more complete reaction.
-
Increase Reagent Equivalents: Use a higher excess of the protected 3-chloro-DL-phenylalanine and coupling reagent (e.g., 3-5 equivalents relative to the resin's free amine sites).
-
Extend Reaction Time: Double the standard coupling time (e.g., from 1-2 hours to 2-4 hours).
-
Increase Temperature: Cautiously raise the reaction temperature to 30-40°C. Monitor for potential side reactions like racemization.
-
Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP.
-
Step 3: Implement Advanced Coupling Strategies
-
Problem: A single coupling cycle, even with an optimized reagent and conditions, may still be incomplete.
-
Solution: Perform a "double coupling." After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated 3-chloro-DL-phenylalanine.
Step 4: Address Potential Side Reactions
-
Problem: The reaction conditions may be promoting unwanted side reactions.
-
Solution:
-
Racemization: This is a concern with prolonged coupling times or elevated temperatures. Using HATU is known to reduce the risk of racemization compared to HBTU.[1][2]
-
Guanidinylation: Some uronium reagents, if used in excess, can react with the N-terminal amine, capping the peptide chain. Phosphonium reagents like PyBOP are less prone to this side reaction.[3]
-
Data Presentation
| Coupling Reagent | Relative Coupling Efficiency | Reaction Speed | Risk of Racemization | Notes |
| DCC/DIC | Low to Moderate | Slow | Moderate | Often insufficient for hindered residues. |
| HBTU | High | Fast | Moderate | A robust and widely used reagent.[1] |
| HATU | Very High | Very Fast | Low | Generally superior to HBTU for difficult couplings.[1][2] |
| HCTU | High | Very Fast | Low | Reported to have reduced rates of racemization compared to BOP.[2] |
| PyBOP | High | Fast | Low | A phosphonium-based reagent, avoids guanidinylation side reaction.[3] |
| COMU | Very High | Very Fast | Very Low | An Oxyma-based reagent, known for high efficiency and safety.[2][3] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for the efficient coupling of 3-chloro-DL-phenylalanine in SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-chloro-DL-phenylalanine-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin is thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-chloro-DL-phenylalanine-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free amines.
-
Washing: If the Kaiser test is negative (no color change), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Troubleshooting: If the Kaiser test is positive, proceed with a second coupling (double coupling) by repeating steps 2-5.
Protocol 2: Capping of Unreacted Amines
If incomplete coupling persists after a double coupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride (B1165640) (10 equivalents)
-
DIPEA (10 equivalents)
-
DMF
Procedure:
-
Washing: Wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in DL-Cyclopentylalanine Peptide Synthesis
Welcome to the technical support center for troubleshooting low-yield issues in peptide synthesis incorporating DL-2-amino-3-cyclopentylpropanoic acid (3-DL-Cpa-OH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the synthesis of peptides containing this sterically hindered, non-polar amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly lower than expected peptide yield after incorporating this compound. What are the most common causes?
Low peptide yield when incorporating this compound, a bulky and non-polar amino acid, typically stems from one or more of the following issues:
-
Incomplete Coupling: The steric hindrance from the cyclopentyl group can make it difficult for the coupling reagents to facilitate amide bond formation, leading to a significant amount of unreacted amino groups on the growing peptide chain.
-
Peptide Aggregation: The hydrophobicity of the cyclopentyl side chain can promote inter- or intra-chain aggregation, especially in longer peptide sequences. This aggregation can mask the reactive sites, preventing efficient coupling and deprotection.
-
Difficult Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group, leading to incomplete deprotection and truncated peptide sequences.
-
Side Reactions: While less specific to Cpa itself, common side reactions in peptide synthesis can be exacerbated by the longer reaction times or stronger conditions sometimes used to overcome coupling difficulties.[1]
Q2: How can I confirm that incomplete coupling of this compound is the source of my low yield?
Incomplete coupling is a primary suspect for low yield. You can diagnose this issue using the following methods:
-
Kaiser (Ninhydrin) Test: This is a qualitative test to detect free primary amines on the resin after a coupling step. A positive result (blue or purple beads) indicates that the coupling was incomplete. For sequences where the N-terminal residue is proline, the Kaiser test may not be reliable.
-
LC-MS Analysis of a Test Cleavage: After the coupling step for this compound, a small amount of resin can be cleaved, and the resulting peptide fragment analyzed by LC-MS. The presence of a significant peak corresponding to the mass of the peptide without the Cpa residue confirms incomplete coupling.
Q3: What strategies can I employ to improve the coupling efficiency of this compound?
Optimizing the coupling reaction is critical for sterically hindered amino acids like this compound. Consider the following strategies:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents are generally more effective for hindered couplings. HATU and HCTU are excellent first choices due to their high reactivity.
-
Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid.
-
Increased Reagent Excess: Use a higher molar excess of the Fmoc-DL-Cpa-OH and coupling reagents relative to the resin substitution.
-
Extended Coupling Time: Increase the reaction time to allow the sterically hindered reaction to proceed to completion. Monitor the reaction progress with the Kaiser test at intervals.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.
Q4: My peptide sequence is prone to aggregation after adding this compound. How can I mitigate this?
Peptide aggregation is a common problem with hydrophobic residues. Here are some effective strategies to disrupt aggregation:
-
"Difficult Sequence" Solvents: While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating aggregated peptides.[2] A mixture of DMF and dichloromethane (B109758) (DCM) can also be beneficial.
-
Chaotropic Salts: Adding a low concentration of a chaotropic salt, such as LiCl (e.g., 0.5 M), to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation.
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of secondary structures that lead to aggregation.
Q5: I suspect incomplete Fmoc deprotection is contributing to my low yield. What can I do?
Incomplete deprotection will result in truncated sequences. To address this:
-
Extended Deprotection Time: Increase the duration of the piperidine (B6355638) treatment.
-
Use of DBU: For particularly difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, typically in a solution of 2% DBU and 2% piperidine in DMF.[3]
-
Monitoring Deprotection: The completion of the deprotection step can be monitored by UV-Vis spectroscopy of the fulvene-piperidine adduct in the wash solutions.
Quantitative Data Summary
The following table provides a summary of recommended starting conditions and potential optimizations for the coupling of this compound. These are general guidelines and may require further optimization for specific peptide sequences.
| Parameter | Standard Conditions | Optimization for this compound |
| Amino Acid Excess | 3-5 equivalents | 5-10 equivalents |
| Coupling Reagent | HBTU/DIC | HATU/HCTU |
| Reagent Excess | 3-5 equivalents | 5-10 equivalents |
| Base | DIPEA | DIPEA/Collidine |
| Base Excess | 6-10 equivalents | 10-20 equivalents |
| Solvent | DMF | NMP or DMF with additives (e.g., LiCl) |
| Reaction Time | 30-60 minutes | 2-4 hours (or until Kaiser test is negative) |
| Temperature | Room Temperature | Room Temperature to 40°C |
| Coupling Strategy | Single Coupling | Double Coupling |
Key Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-DL-Cpa-OH
This protocol outlines an optimized coupling procedure for incorporating Fmoc-DL-Cpa-OH into a growing peptide chain on a solid support.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-DL-Cpa-OH (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue/purple beads), continue the reaction for another 1-2 hours and re-test.
-
Washing: Once the Kaiser test is negative (or after a maximum of 4 hours), drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
(Optional) Double Coupling: If the initial coupling is known to be difficult, repeat steps 2-5.
-
Proceed to Deprotection: Continue with the standard deprotection protocol for the next amino acid in the sequence.
Protocol 2: Fmoc Deprotection for Aggregated Sequences
This protocol is recommended when peptide aggregation is suspected to be hindering the deprotection step.
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add a solution of 20% piperidine in NMP to the resin. Agitate for 10 minutes. Drain and repeat for another 20 minutes.
-
Alternative for Difficult Deprotection: Use a solution of 2% DBU and 2% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine or DBU.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound peptide synthesis.
Caption: Simplified pathway for the HATU-mediated coupling of Fmoc-DL-Cpa-OH.
References
Technical Support Center: Stability and Cleavage of Peptides Containing 3-DL-Cpa-OH
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating the modified amino acid 3-DL-Cpa-OH (3-(2-chlorophenyl)-3-hydroxypropanoic acid). The information provided is intended to help navigate challenges during the final cleavage step of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cleavage of peptides containing this compound.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Yield of the Desired Peptide | 1. Degradation of this compound: The β-hydroxy acid moiety can be susceptible to acid-catalyzed dehydration or other side reactions in strong acidic conditions like neat Trifluoroacetic Acid (TFA).[1][2][3] 2. Incomplete Cleavage: The peptide may not be fully cleaved from the resin.[4][5] 3. Precipitation Issues: The peptide may not precipitate efficiently from the cleavage cocktail. | 1. Modify Cleavage Cocktail: Use a milder cleavage cocktail or add scavengers to protect the hydroxyl group. Consider reducing the concentration of TFA. 2. Optimize Cleavage Time: Perform a time-course experiment (e.g., 1, 2, 4 hours) to determine the optimal cleavage duration that maximizes yield without significant degradation.[6] 3. Change Precipitation Solvent: Use a different cold ether, such as methyl t-butyl ether (MTBE), for precipitation.[7] |
| Presence of Unexpected Impurities in HPLC/MS | 1. Dehydration Product: The most common side reaction for β-hydroxy acids in strong acid is the elimination of water to form an α,β-unsaturated carbonyl. 2. Alkylation: Reactive carbocations generated from protecting groups can alkylate the aromatic ring of this compound or other sensitive residues.[6] 3. Incomplete Deprotection: Side-chain protecting groups on other amino acids may not be fully removed.[4] | 1. Use Scavengers: Incorporate scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail to trap carbocations and minimize dehydration. A common "odorless" cocktail is Reagent B (TFA/phenol/water/TIS).[7] 2. Lower Cleavage Temperature: Perform the cleavage reaction on ice to reduce the rate of side reactions.[4] 3. Extend Cleavage Time Cautiously: If incomplete deprotection is suspected, extend the cleavage time, but monitor for an increase in degradation products by HPLC.[6] |
| Batch-to-Batch Variability | 1. Freshness of Reagents: TFA and scavengers can degrade over time, affecting their efficacy.[5] 2. Water Content: The amount of water in the TFA can influence the rate of side reactions. | 1. Use Fresh Reagents: Always prepare cleavage cocktails fresh before use with high-purity reagents.[5] 2. Control Water Content: Be consistent with the amount of water added to the cleavage cocktail as it can act as a scavenger. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound during cleavage?
The main concern is the acid-catalyzed dehydration of the β-hydroxyl group in the strong acidic environment of the cleavage cocktail. This elimination reaction results in the formation of a double bond, leading to a significant impurity that is difficult to remove.
Q2: Which standard cleavage cocktail is recommended for a peptide containing this compound?
While no specific data exists for this compound, a milder cleavage cocktail is generally recommended for peptides with acid-sensitive residues. "Reagent B" (TFA/phenol/water/triisopropylsilane) is a good starting point as TIS is an effective scavenger for carbocations that can promote side reactions.[7] For peptides also containing other sensitive residues like Met, Trp, or Cys, "Reagent K" (TFA/phenol/water/thioanisole/EDT) might be considered, though the impact of its various scavengers on the β-hydroxy acid should be evaluated on a small scale first.[6][7]
Q3: Can I use neat TFA for cleaving a peptide with this compound?
Using 95-100% TFA without scavengers is highly discouraged as it will likely lead to significant degradation of the this compound residue through dehydration and other side reactions.[1][2][3]
Q4: How can I monitor the stability of my peptide during cleavage?
The best approach is to perform a small-scale trial cleavage. Aliquots can be taken at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), precipitated, and analyzed by HPLC and mass spectrometry to determine the optimal cleavage time that maximizes the desired product while minimizing impurity formation.[6]
Data Summary
The following tables provide a summary of common cleavage cocktails and a qualitative assessment of the potential stability of this compound.
Table 1: Composition of Common Cleavage Cocktails
| Reagent | Composition | Primary Use |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General "odorless" cocktail, good for Trp-containing peptides.[7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH4I | Prevents methionine oxidation.[7][8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | General cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | General purpose cleavage. |
Disclaimer: The stability of this compound in these specific cocktails has not been experimentally determined in the provided search results. The following table is based on general chemical principles.
Table 2: Qualitative Stability Assessment of this compound in Different Cleavage Cocktails
| Reagent | Potential for Dehydration | Risk of Other Side Reactions | Recommendation |
| Neat TFA (95-100%) | High | High | Not Recommended |
| Reagent B | Moderate | Low to Moderate | Recommended Starting Point . TIS and water help suppress side reactions. |
| Reagent H | Moderate to High | Moderate | Use with caution. The complex mixture of scavengers may have unknown effects. |
| Reagent K | Moderate | Moderate | A reasonable alternative to Reagent B, but should be tested on a small scale. |
Experimental Protocols
General Protocol for Small-Scale Trial Cleavage
This protocol provides a starting point for optimizing the cleavage of a peptide containing this compound.
-
Resin Preparation:
-
Place approximately 10-20 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube with a filter.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) and dry it under a stream of nitrogen.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh. For example, Reagent B: 880 µL TFA, 50 µL Phenol, 50 µL Water, 20 µL TIS.
-
Add 1 mL of the cleavage cocktail to the resin.
-
Incubate at room temperature with occasional shaking for a predetermined time (e.g., 2 hours).
-
-
Peptide Precipitation:
-
Filter the cleavage cocktail into a new 15 mL centrifuge tube containing 10 mL of cold methyl t-butyl ether (MTBE).
-
Rinse the resin with a small amount of fresh cleavage cocktail (200 µL) and add it to the cold ether.
-
A white precipitate of the crude peptide should form.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Analysis:
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 10 mL of cold MTBE and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC and MS analysis.
-
Visualizations
Caption: Experimental workflow for peptide cleavage and purification.
Caption: Potential acid-catalyzed dehydration of this compound.
References
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. drivehq.com [drivehq.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Chlorinated Amino Acids
Welcome to the technical support center for challenges encountered during the deprotection of chlorinated amino acids in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specialized area of peptide chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the deprotection of N-terminal protecting groups (Boc, Fmoc, and Cbz) from chlorinated amino acids.
Issue 1: Incomplete Boc Deprotection of Chlorinated Amino Acids
Question: I am observing incomplete removal of the Boc (tert-Butyloxycarbonyl) group from a peptide containing 4-chloro-L-phenylalanine, leading to deletion sequences in my final product. How can I improve the deprotection efficiency?
Answer:
Incomplete Boc deprotection is a common issue in solid-phase peptide synthesis (SPPS) and can be exacerbated by sequence-specific factors. While the chloro-substituent on the phenyl ring is not expected to significantly alter the acid-lability of the Boc group, factors such as peptide aggregation and resin swelling can hinder deprotection.
Troubleshooting Steps:
-
Optimize Deprotection Time and Reagent Concentration: While standard conditions often suffice, difficult sequences may require adjustments.
-
Increase the number of trifluoroacetic acid (TFA) treatments.
-
Extend the duration of each TFA treatment.
-
Consider using a higher concentration of TFA if you are using a diluted solution.[1]
-
-
Improve Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide.
-
Ensure the resin is fully swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) before the deprotection step.
-
Consider using a resin with better swelling properties, such as a PEG-based resin.
-
-
Disrupt Peptide Aggregation: Hydrophobic sequences, which can include chlorinated aromatic amino acids, are prone to aggregation.
-
Incorporate a chaotropic salt like LiCl into the deprotection cocktail.
-
Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions.
-
Experimental Protocol: Standard Boc Deprotection
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the deprotection solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as diisopropylethylamine (DIEA) in DCM, and then wash again with DCM and DMF to prepare for the next coupling step.[2]
-
Issue 2: Side Reactions During Fmoc Deprotection of Chlorinated Amino Acids
Question: I am observing a significant amount of side products after the piperidine-mediated deprotection of an Fmoc-protected peptide containing 3-chloro-L-tyrosine. What are the possible side reactions and how can I minimize them?
Answer:
The primary side reaction during Fmoc deprotection is the formation of a dibenzofulvene (DBF)-piperidine adduct. While the presence of a chlorine atom on the amino acid side chain is not known to directly interfere with the Fmoc deprotection mechanism, it can contribute to the overall hydrophobicity of the peptide, potentially leading to aggregation and incomplete deprotection, which can result in deletion sequences.
Troubleshooting Steps:
-
Ensure Complete Fmoc Removal: Incomplete deprotection is a major source of impurities.
-
Increase the deprotection time or the number of piperidine (B6355638) treatments. For difficult sequences, two treatments of 10-15 minutes each may be necessary.
-
Use a UV-Vis spectrophotometer to monitor the release of the DBF-piperidine adduct to ensure the reaction has gone to completion.
-
-
Optimize Deprotection Reagent:
-
While 20% piperidine in DMF is standard, for base-sensitive sequences, using a milder base like piperazine (B1678402) or adding a scavenger to the piperidine solution can be beneficial.[3]
-
For sequences prone to aspartimide formation, adding 0.1 M HOBt to the piperidine solution can suppress this side reaction.[4]
-
Experimental Protocol: Standard Fmoc Deprotection
-
Reagents:
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes with agitation.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[5]
-
Issue 3: Dehalogenation During Cbz Deprotection of Chlorinated Amino Acids
Question: During the Cbz (Benzyloxycarbonyl) deprotection of my peptide containing 4-chloro-L-phenylalanine using catalytic hydrogenolysis (H₂/Pd/C), I am observing significant loss of the chlorine atom. How can I prevent this dehalogenation?
Answer:
Dehalogenation is a known side reaction during the catalytic hydrogenolysis of halogenated aromatic compounds. The standard palladium on carbon (Pd/C) catalyst is highly active and can readily cleave the carbon-chlorine bond.
Troubleshooting and Alternative Methods:
-
Catalyst Modification:
-
Use of a different catalyst: Palladium chloride (PdCl₂) has been reported to be less prone to causing dehalogenation compared to Pd/C.
-
Catalyst poisoning: In some cases, partially poisoning the Pd/C catalyst with a sulfur-containing compound can reduce its activity towards dehalogenation, but this requires careful optimization.
-
-
Alternative Deprotection Methods (Non-Hydrogenolysis):
-
Acid-Mediated Deprotection: Strong acids can cleave the Cbz group without affecting the chloro-substituent.
-
HBr in Acetic Acid: A solution of 33% HBr in acetic acid can effectively remove the Cbz group. The reaction is typically fast (1-2 hours at room temperature).
-
Lewis Acid Catalysis: A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups in the presence of various functional groups, including halogens.[6][7]
-
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and can sometimes offer better selectivity. Formic acid or ammonium (B1175870) formate (B1220265) can be used as hydrogen donors with a palladium catalyst.[8]
-
Experimental Protocol: Acid-Mediated Cbz Deprotection (AlCl₃/HFIP)
-
Reagents:
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Cbz-protected peptide in HFIP.
-
Add AlCl₃ (3 equivalents) at room temperature. The mixture may be a suspension.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction with an aqueous NaHCO₃ solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.[6]
-
Frequently Asked Questions (FAQs)
Q1: Does the position of the chlorine atom on the aromatic ring affect the stability of the protecting group?
A1: The electronic effect of the chlorine atom (electron-withdrawing) can have a minor influence on the reactivity of the protecting group, but in most standard deprotection protocols, this effect is not significant enough to require major deviations from standard procedures for Boc and Fmoc groups. For Cbz deprotection, the primary concern is the chemical reactivity of the C-Cl bond under hydrogenolysis conditions, not the stability of the Cbz group itself.
Q2: What are the best scavengers to use during the final cleavage of peptides containing chlorinated amino acids?
A2: The choice of scavengers for the final TFA-mediated cleavage is dictated by the other amino acids in the sequence rather than the chlorinated residue itself. Standard scavenger cocktails are generally effective.
-
For peptides containing Trp, Met, or Cys: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5).[9]
-
For general purposes and to minimize odor: A mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is widely used.[10] TIS is an effective scavenger for the trityl cations generated from the side-chain protection of histidine, asparagine, and glutamine.
Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for incorporating chlorinated amino acids?
A3: Yes, standard Fmoc- or Boc-based SPPS protocols can be used for the incorporation of chlorinated amino acids. The coupling efficiency is generally comparable to that of their non-halogenated counterparts. As with any peptide synthesis, difficult sequences may require optimized coupling conditions, such as the use of stronger coupling reagents (e.g., HATU, HCTU) or double coupling.
Q4: Are there any specific side reactions to be aware of when working with chlorinated tyrosine?
A4: The phenolic hydroxyl group of tyrosine is nucleophilic and can be a site for side reactions if not properly protected. During final cleavage, the electron-rich aromatic ring can be susceptible to alkylation by carbocations generated from the cleavage of other protecting groups. The presence of an electron-withdrawing chlorine atom may slightly deactivate the ring towards electrophilic attack, but side-chain protection of tyrosine (e.g., with tBu) is still highly recommended.
Data Summary
The following tables summarize the deprotection conditions for the most common N-terminal protecting groups used with chlorinated amino acids.
Table 1: Deprotection of Boc-Protected Chlorinated Amino Acids
| Protecting Group | Chlorinated Amino Acid Example | Deprotection Reagent | Typical Conditions | Potential Issues |
| Boc | Boc-4-chloro-L-phenylalanine | Trifluoroacetic acid (TFA) | 25-50% TFA in DCM, 20-30 min | Incomplete deprotection due to aggregation. |
Table 2: Deprotection of Fmoc-Protected Chlorinated Amino Acids
| Protecting Group | Chlorinated Amino Acid Example | Deprotection Reagent | Typical Conditions | Potential Issues |
| Fmoc | Fmoc-3-chloro-L-tyrosine | Piperidine | 20% Piperidine in DMF, 2 x 10 min | Incomplete deprotection, side reactions with dibenzofulvene. |
Table 3: Deprotection of Cbz-Protected Chlorinated Amino Acids
| Protecting Group | Chlorinated Amino Acid Example | Deprotection Method | Reagents | Key Considerations |
| Cbz | Cbz-4-chloro-L-phenylalanine | Catalytic Hydrogenolysis | H₂, Pd/C | High risk of dehalogenation. |
| Acidolysis | 33% HBr in Acetic Acid | Strong acid, handle with care. | ||
| Lewis Acid Catalysis | AlCl₃, HFIP | Milder alternative to HBr/HOAc.[6] |
Visualizations
Deprotection Strategy Selection for Chlorinated Amino Acids
Caption: Decision tree for selecting a deprotection strategy for chlorinated amino acids.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) with a Chlorinated Amino Acid
Caption: A typical solid-phase peptide synthesis cycle incorporating a chlorinated amino acid.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
Technical Support Center: 3-DL-Cpa-OH Peptide Synthesis
Welcome to the technical support center for the synthesis of peptides containing 3-(2-chlorophenyl)-DL-alanine (3-DL-Cpa-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of peptides containing this compound?
A1: During solid-phase peptide synthesis (SPPS) of peptides incorporating this compound, you can expect to encounter common process-related impurities. These include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1][2]
-
Insertion Sequences: Peptides with an additional amino acid residue, which can occur if excess activated amino acid is not completely removed before the next coupling cycle.[3]
-
Truncated Sequences: Shorter peptide chains that have stopped elongating, often due to capping or other termination events.
-
Incomplete Deprotection Adducts: Peptides still carrying protecting groups (e.g., Fmoc) on the N-terminus or side chains, resulting from inefficient deprotection steps.[2]
-
Diastereomeric Impurities: Due to the use of a racemic mixture (DL-Cpa), peptides containing different stereoisomers of 2-chlorophenylalanine will be synthesized. These can be challenging to separate and require specific analytical methods for identification.[4][5]
-
Oxidation Products: Certain amino acid residues are susceptible to oxidation during synthesis or workup.
-
Aggregation Byproducts: Hydrophobic sequences can sometimes aggregate on the resin, leading to incomplete reactions and a complex mixture of impurities.[6]
Q2: Are there any impurities specific to the use of 3-(2-chlorophenyl)-DL-alanine?
A2: While the primary impurities are those common to all peptide synthesis, the presence of a chloro-substituent on the phenyl ring introduces the theoretical possibility of dehalogenation, resulting in a peptide containing phenylalanine instead of chlorophenylalanine. This would result in a mass difference of -34.46 Da (mass of Cl minus mass of H). Careful analysis of mass spectrometry data is required to screen for this potential impurity.
Q3: How can I detect these impurities in my crude peptide sample?
A3: The most powerful and widely used techniques for detecting peptide impurities are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection and Mass Spectrometry (MS).[1]
-
RP-HPLC-UV: This method separates the target peptide from its impurities based on hydrophobicity. A pure peptide should ideally show a single major peak. Impurities will appear as additional peaks, and their relative abundance can be estimated by comparing peak areas.[7][8]
-
LC-MS: Coupling HPLC to a mass spectrometer allows for the determination of the molecular weight of the species eluting from the column. This is crucial for identifying deletion sequences (mass loss corresponding to an amino acid residue), insertion sequences (mass gain of an amino acid), and other modifications.[9]
Q4: My HPLC chromatogram shows multiple peaks. How do I know which is my target peptide and which are impurities?
A4: The peak with the largest area is typically the target peptide. However, to confirm, you should couple your HPLC to a mass spectrometer. The peak corresponding to the calculated molecular weight of your target peptide is the correct one. The other peaks can then be analyzed by their mass-to-charge ratio (m/z) to tentatively identify them as common impurities like deletion sequences or incompletely deprotected products.
Troubleshooting Guides
Problem: HPLC analysis of my crude peptide shows a complex chromatogram with many unexpected peaks.
This is a common issue that can arise from several sources. Follow this troubleshooting workflow to identify the root cause.
Problem: I suspect I have diastereomeric impurities. How can I confirm and resolve them?
The use of DL-Cpa will inherently produce diastereomers. Confirming and separating them is key for purification.
-
Confirmation:
-
High-Resolution LC-MS: Diastereomers will have the same mass but different retention times on an RP-HPLC column. High-resolution mass spectrometry can confirm that peaks with different retention times have the identical mass of the target peptide.
-
Optimized HPLC Method: A shallow gradient during HPLC elution can often resolve diastereomers that co-elute under standard conditions.[4]
-
-
Resolution:
-
Preparative RP-HPLC: Careful optimization of the preparative HPLC method, often with a very shallow gradient and potentially a different C18 column, can allow for the separation and collection of the different diastereomeric peptides.
-
Quantitative Data Summary
The following table provides a summary of typical impurity levels that might be observed in a crude peptide synthesis. These are general guidelines, and actual values will vary depending on the peptide sequence, synthesis protocol, and purification efficiency.
| Impurity Type | Typical Abundance in Crude Product (%) | Method of Identification | Potential Cause |
| Single Deletion | 5 - 15% | LC-MS (Mass - AA residue) | Incomplete coupling or deprotection |
| Diastereomers | Up to 50% (for a single DL-amino acid) | RP-HPLC (different retention times), LC-MS (same mass) | Use of racemic amino acid |
| Incomplete Fmoc Deprotection | 1 - 5% | LC-MS (Mass + 222 Da) | Inefficient deprotection step |
| Truncation/Capping | 1 - 10% | LC-MS (Lower mass than target) | Incomplete coupling followed by capping |
| Insertion | < 2% | LC-MS (Mass + AA residue) | Insufficient washing after coupling |
| Oxidation | < 2% | LC-MS (Mass + 16 Da per O atom) | Exposure to air, certain reagents |
Note: Data is illustrative and based on general observations in solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Impurity Profiling
This protocol outlines a general method for analyzing the purity of a crude peptide containing this compound.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (for peptide bonds) and 280 nm (if aromatic residues like Trp or Tyr are present).[8]
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide by dividing the peak area of the target peptide by the total area of all peaks and multiplying by 100.
-
Protocol 2: LC-MS for Impurity Identification
This protocol describes how to identify the impurities detected by RP-HPLC.
-
LC System and Conditions:
-
Use the same HPLC system and conditions as described in Protocol 1, but with a mobile phase more compatible with mass spectrometry if necessary (e.g., replacing TFA with 0.1% formic acid).
-
-
Mass Spectrometer:
-
Type: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Mode: Positive ion mode.
-
Scan Range: A wide scan range (e.g., m/z 200-2000) is recommended for initial analysis.
-
-
Data Analysis:
-
For each peak in the HPLC chromatogram, examine the corresponding mass spectrum.
-
Identify the peak with the m/z value that matches the calculated molecular weight of your target peptide.
-
For other peaks, calculate the mass difference between the observed m/z and the target peptide's m/z.
-
Compare these mass differences to the molecular weights of common modifications and amino acid residues to tentatively identify the impurities (see table below).
-
Common Mass Shifts for Impurity Identification:
| Mass Shift (Da) | Potential Impurity |
| - (mass of an amino acid residue) | Deletion sequence |
| + (mass of an amino acid residue) | Insertion sequence |
| +222.2 | Incomplete Fmoc deprotection |
| +16.0 | Oxidation |
| +18.0 | Adduct with water |
| -34.5 | Dehalogenation (Cl replaced by H) |
| 0 (but different retention time) | Diastereomer |
References
- 1. almacgroup.com [almacgroup.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 9. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing HPLC Resolution for 3-DL-Cpa-OH Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the High-Performance Liquid Chromatography (HPLC) resolution of peptides containing 3-DL-p-chlorophenylalanine (3-DL-Cpa-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good HPLC resolution for peptides containing a this compound residue?
A1: The main challenge arises from the presence of diastereomers. The DL-Cpa residue introduces a chiral center, and when incorporated into a peptide chain with other L-amino acids, it results in two diastereomeric peptides (e.g., L-peptide-D-Cpa and L-peptide-L-Cpa). These diastereomers often have very similar physicochemical properties, making their separation by standard reversed-phase HPLC difficult.
Q2: What is the first step I should take when experiencing poor resolution of my this compound peptide?
A2: A systematic approach is crucial. Begin by conducting a scouting gradient run (e.g., 5% to 95% acetonitrile (B52724) over 30 minutes) to understand the elution profile of your peptide and any impurities.[1] This initial run will help you identify if the issue is co-eluting diastereomers, impurities from synthesis, or poor peak shape.
Q3: How does the choice of HPLC column affect the separation of peptide diastereomers?
A3: The column is a critical factor. For diastereomer separation, you have two main options:
-
Achiral Columns (e.g., C18): Standard C18 columns can sometimes separate diastereomers, especially if the different stereochemistry of the Cpa residue induces a significant change in the overall peptide conformation and hydrophobicity.[2]
-
Chiral Stationary Phases (CSPs): These columns are specifically designed for enantiomeric and diastereomeric separations. CSPs like those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), or chiral crown ethers can offer superior selectivity for stereoisomers.[3][4]
Q4: Can I improve resolution by modifying the mobile phase?
A4: Yes, mobile phase optimization is a powerful tool. Key parameters to adjust include:
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide separations. Altering its concentration or switching to another solvent like methanol (B129727) can change selectivity.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is widely used at a concentration of 0.1% to improve peak shape. However, for LC-MS applications, formic acid (FA) is preferred to avoid ion suppression. The choice and concentration of the ion-pairing agent can impact the retention and resolution of diastereomers.
-
pH: Adjusting the mobile phase pH can alter the ionization state of acidic and basic residues in the peptide, which in turn affects retention and selectivity.
Q5: What role does temperature play in the resolution of peptide diastereomers?
A5: Temperature can significantly influence peptide separations. Increasing the column temperature generally leads to sharper peaks and reduced retention times due to lower mobile phase viscosity and faster mass transfer.[5] However, the effect on the resolution of diastereomers can vary. In some cases, higher temperatures may not significantly improve or could even decrease resolution.[2] It is an important parameter to screen for your specific peptide.
Troubleshooting Guides
Problem 1: Poor Resolution - Co-eluting or Overlapping Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Stationary Phase Selectivity | 1. Switch to a Chiral Stationary Phase (CSP): If using a standard C18 column, consider a CSP designed for stereoisomer separations. Macrocyclic glycopeptide phases like teicoplanin-based columns have shown good performance for amino acid and peptide enantiomers.[3] 2. Try a Different Achiral Phase: If a CSP is not available, test different C18 columns from various manufacturers as subtle differences in silica (B1680970) chemistry and bonding can alter selectivity. Also, consider other phases like C8 or Phenyl-Hexyl. |
| Suboptimal Mobile Phase Composition | 1. Optimize the Gradient: After an initial scouting run, create a shallower, more focused gradient around the elution time of your diastereomers.[1] A slow gradient increases the time for interaction with the stationary phase, often improving resolution. 2. Change the Organic Modifier: If using acetonitrile, try methanol or isopropanol. The different solvent properties can alter the selectivity. 3. Adjust the Ion-Pairing Agent: Vary the concentration of TFA (e.g., 0.05% to 0.2%). If compatible with your detection method, consider other ion-pairing agents. |
| Insufficient Column Efficiency | 1. Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.[5] 2. Increase the Column Temperature: Operating at higher temperatures (e.g., 40-60°C) can improve peak efficiency. However, monitor the effect on selectivity, as it can sometimes decrease.[5] 3. Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will provide higher theoretical plates and better resolving power. |
Problem 2: Poor Peak Shape - Tailing or Fronting Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | 1. Increase Ion-Pairing Agent Concentration: Insufficient TFA can lead to peak tailing, especially for basic peptides. Ensure a concentration of at least 0.1%. 2. Use a High-Purity, Modern Column: Older silica-based columns may have more active silanol (B1196071) groups that can cause tailing. Modern, end-capped columns are designed to minimize these interactions. |
| Column Overload | 1. Reduce Sample Concentration/Injection Volume: Injecting too much sample can lead to peak fronting or tailing. Dilute your sample or reduce the injection volume. |
| Injection Solvent Mismatch | 1. Dissolve Sample in Mobile Phase A: Dissolving the peptide in a solvent stronger than the initial mobile phase (e.g., high organic concentration) can cause peak distortion. Whenever possible, dissolve the sample in the starting mobile phase conditions. |
Quantitative Data Summary
The following tables provide examples of how different HPLC parameters can affect the separation of peptide diastereomers.
Table 1: Effect of Column Type and Temperature on Retention Time (tR) of Diastereomeric Peptides
Peptide Analogs: Ac-EAEKAAKE-X-EKAAKEAEK-amide where X is a stereoisomer of isoleucine.
| Peptide (X position) | Column | Temperature (°C) | Retention Time (min) |
| L-Ile | C8 | 30 | 20.3 |
| D-allo-Ile | C8 | 30 | 20.3 |
| D-Ile | C8 | 30 | 19.5 |
| L-allo-Ile | C8 | 30 | 19.5 |
| L-Ile | C8 | 65 | 17.1 |
| D-allo-Ile | C8 | 65 | 17.1 |
| D-Ile | C8 | 65 | 16.5 |
| L-allo-Ile | C8 | 65 | 16.5 |
| L-Ile | C18 | 30 | 22.0 |
| D-allo-Ile | C18 | 30 | 22.0 |
| D-Ile | C18 | 30 | 21.3 |
| L-allo-Ile | C18 | 30 | 21.3 |
| L-Ile | C18 | 65 | 19.5 |
| D-allo-Ile | C18 | 65 | 19.5 |
| D-Ile | C18 | 65 | 18.9 |
| L-allo-Ile | C18 | 65 | 18.9 |
Data adapted from a study on diastereomeric α-helical peptide analogs. Note that in this specific case, the diastereomers co-eluted under these conditions, highlighting the need for further method development, such as using a chiral column or different mobile phase additives.[2]
Table 2: Comparison of Chiral Stationary Phases for the Separation of DL-Amino Acids and Dipeptides
| Chiral Stationary Phase | Analyte Type | Average Resolution (Rs) |
| Crownpak CR-I (+) | DL-amino acids | 1.99 - 9.26 |
| Chiralpak ZWIX (+) | Dipeptides | 1.66 |
| Chiralpak ZWIX (-) | Dipeptides | 1.20 |
| UHPC-SPP-Halo-Tzwitt (Teicoplanin-based) | Fmoc-DL-amino acids | 1.15 - 10.90 |
This table summarizes resolution data from various studies to illustrate the resolving power of different types of chiral stationary phases.[3]
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC for Diastereomer Separation Screening
This protocol is a starting point for assessing the separation of this compound peptide diastereomers on a standard achiral column.
-
Objective: To determine the initial resolution of the diastereomeric peptides.
-
Instrumentation: HPLC system with UV detector.
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) %B 0 5 30 65 31 95 35 95 36 5 | 40 | 5 |
-
Protocol 2: Chiral HPLC for Enhanced Diastereomer Resolution
This protocol provides a general framework for developing a chiral separation method. The specific mobile phase will be highly dependent on the chosen chiral column.
-
Objective: To achieve baseline separation of the peptide diastereomers.
-
Instrumentation: HPLC system with UV detector.
-
Materials:
-
Column: Chiral Stationary Phase (e.g., Crown-ether or Teicoplanin-based column).
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP. A common starting point for crown-ether columns is a mixture of methanol and water with an acidic modifier like perchloric acid. For other CSPs, consult the manufacturer's guidelines.
-
Sample Preparation: Dissolve the peptide in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C), as temperature can significantly affect chiral separations.
-
Injection Volume: 10 µL.
-
Elution Mode: Isocratic elution is often preferred for optimal chiral separations. The specific mobile phase composition must be determined empirically through screening.
-
Visualizations
Logical Workflow for Troubleshooting Poor HPLC Resolution
Caption: A systematic workflow for troubleshooting poor HPLC peptide resolution.
Experimental Workflow: From Synthesis to Purified Diastereomers
References
Technical Support Center: 3-(2-Chlorophenyl)alanine Coupling
Topic: Minimizing Racemization of 3-(2-Chlorophenyl)alanine (3-Cpa-OH) During Peptide Coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the coupling of 3-(2-Chlorophenyl)alanine (3-Cpa-OH).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is a side reaction in which a pure enantiomer (typically the L-form in natural peptides) is converted into a mixture of both L- and D-enantiomers.[1] This occurs at the chiral alpha-carbon of the amino acid. The presence of the incorrect D-isomer can drastically alter the peptide's three-dimensional structure, leading to a partial or complete loss of biological activity and creating significant purification challenges.[2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation step of peptide coupling:[1][3]
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this ring is highly acidic and is easily removed by a base, leading to a loss of stereochemical information. The incoming amine can then attack the achiral intermediate, producing a mixture of L- and D-peptides.[1][3]
-
Direct Enolization (Direct Hα Abstraction): This pathway involves the direct removal of the alpha-proton by a base from the activated amino acid, forming an achiral enolate intermediate.[3] Subsequent reprotonation can occur from either face, resulting in racemization. This is more common with highly basic conditions.[3]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can racemize, some are particularly sensitive. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization under standard coupling conditions.[4][5][6] Serine (Ser) can also be problematic.[6] Non-natural amino acids with unique side chains, like 3-Cpa-OH, should also be handled with care, as their electronic and steric properties can influence their susceptibility.
Q4: Which coupling reagents are best for minimizing racemization?
A4: The choice of coupling reagent is a critical factor.[2]
-
Onium (Aminium/Uronium) and Phosphonium Salts: Reagents such as HATU, HCTU, HBTU, and COMU (onium salts), or PyBOP and PyAOP (phosphonium salts) are generally preferred.[2][7] They rapidly convert the amino acid into a less reactive active ester in the presence of an additive, which helps suppress the formation of the problematic oxazolone intermediate.[1] COMU is a modern reagent known for high efficiency, excellent solubility, and a low potential for racemization.[7][8]
-
Carbodiimides: Reagents like DIC (N,N'-Diisopropylcarbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) can lead to significant racemization if used alone.[7] However, their performance is greatly improved when used in combination with racemization-suppressing additives like OxymaPure or HOAt.[6][7]
Q5: What is the role of additives and which ones are most effective?
A5: Additives are essential for suppressing racemization, especially when using carbodiimides. They function by converting the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to racemization.[1][9] The effectiveness of common additives generally follows this trend: HOAt > 6-Cl-HOBt > HOBt.[9] More recently developed additives like OxymaPure are highly effective, non-explosive alternatives to HOAt and HOBt.[7]
Q6: How do the base, solvent, and temperature affect racemization?
A6: These reaction conditions have a significant impact:
-
Base: The presence of a base is often required, but it can promote racemization by abstracting the alpha-proton.[3][9] Strong or sterically unhindered bases like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) increase the risk.[10] Weaker or sterically hindered bases such as NMM (N-methylmorpholine) or 2,4,6-collidine are better choices to minimize this side reaction.[7][10]
-
Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are common in peptide synthesis but can favor racemization.[11] Whenever solubility allows, less polar solvents may be beneficial.[10]
-
Temperature: Elevated temperatures accelerate the rate of racemization.[5][10] It is highly recommended to perform coupling reactions at a lower temperature (e.g., 0 °C) or at room temperature.[10] While microwave synthesis can be efficient, the high temperatures used can increase racemization for sensitive residues, and temperature control is crucial.[5][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurity detected after coupling 3-Cpa-OH. | Inappropriate Coupling Reagent/Additive: Using a carbodiimide (B86325) (e.g., DIC) without an additive, or with a less effective additive like HOBt.[1][7] | 1. Switch to a modern onium salt reagent known for low racemization, such as COMU or HATU.[7][8]2. If using a carbodiimide, add an equivalent of a highly effective additive like OxymaPure or HOAt. The combination of DIC/Oxyma is known to be very mild.[6][7] |
| Strong or Sterically Unhindered Base: Using a base like DIPEA, which is known to promote alpha-proton abstraction.[7][10] | 1. Replace the base. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[10]2. Use the minimum necessary amount of base. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures, including uncontrolled microwave heating.[5][12] | 1. Lower the reaction temperature. Perform the coupling at 0 °C initially, then allow it to slowly warm to room temperature.[10]2. For microwave-assisted synthesis, reduce the maximum coupling temperature to 50°C for sensitive residues.[5][13] | |
| Prolonged Activation Time: Pre-activating the amino acid for an extended period before adding the amine component, allowing more time for the oxazolone to form and racemize.[10] | 1. Use in situ activation. Add the coupling reagent to the mixture containing both the amino acid and the amine component.[10]2. If pre-activation is required, keep the time to an absolute minimum (e.g., 1-2 minutes). | |
| Inappropriate Solvent: Using a highly polar solvent that may favor the racemization pathway.[11] | 1. Test alternative solvents. If reactant solubility permits, consider using a less polar solvent like CH₂Cl₂ (DCM) or a solvent mixture. |
Data on Racemization Control
Quantitative data from model systems can help guide the selection of reagents for minimizing racemization when coupling sensitive amino acids like 3-Cpa-OH.
Table 1: Effect of Coupling Reagent and Additive on D-Isomer Formation (%)
This table shows the percentage of D-diastereomer formed during the coupling of various Fmoc-L-amino acids to a test peptide. Lower percentages indicate better preservation of stereochemistry.
| Amino Acid | HATU/NMM | HBTU/DIPEA | HCTU/DIPEA | DIC/Oxyma | DIC/HOBt |
| Fmoc-L-His(Trt)-OH | 20.2% | 15.3% | 13.5% | 1.8% | 7.5% |
| Fmoc-L-Cys(Trt)-OH | 3.6% | 1.9% | 1.5% | <0.5% | 1.1% |
| Fmoc-L-Ser(tBu)-OH | 1.0% | <0.5% | <0.5% | <0.5% | <0.5% |
Data adapted from a study by Farnsworth et al. (2023) for illustrative purposes.[6] These results highlight that the DIC/Oxyma combination is exceptionally mild, while onium salts paired with a strong base like DIPEA can still lead to significant racemization for a highly sensitive residue like Histidine.
Table 2: Qualitative Racemization Risk Associated with Common Bases
| Base | Chemical Name | Steric Hindrance | Basicity | Racemization Risk |
| DIPEA (DIEA) | N,N-Diisopropylethylamine | High | High | High |
| TEA | Triethylamine | Low | High | High |
| NMM | N-Methylmorpholine | Medium | Medium | Medium-Low |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | High | Medium | Low |
This table provides a general guideline. NMM and Collidine are considered safer choices for minimizing racemization compared to DIPEA and TEA.[7][10]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure in SPPS
This protocol is recommended for coupling 3-Cpa-OH where minimizing racemization is the highest priority.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat with a second 15-minute treatment to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-L-3-Cpa-OH (3 eq.), OxymaPure (3 eq.), and the N-terminal amine-free resin (1 eq.) in DMF.
-
Activation and Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture. Agitate the reaction at room temperature for 2-4 hours. Monitor reaction completion using a colorimetric test (e.g., Kaiser test).
-
Final Wash: Once the reaction is complete, wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method to determine the percentage of D-isomer in your crude peptide product.
-
Peptide Cleavage and Hydrolysis:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate and wash the crude peptide.
-
Place approximately 0.5 mg of the crude peptide in a hydrolysis tube and add 1 mL of 6 M HCl.[1]
-
Seal the tube and heat at 110°C for 24 hours.[1]
-
Evaporate the solution to dryness to obtain the amino acid hydrolysate.[1]
-
-
Derivatization (Marfey's Method):
-
Dissolve the hydrolysate in 50 µL of water.[1]
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone (B3395972) and 20 µL of 1 M NaHCO₃.[1]
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction and neutralize by adding 10 µL of 2 M HCl.[1]
-
Evaporate to dryness and redissolve the derivatized amino acids in a suitable solvent (e.g., 50% acetonitrile (B52724)/water).
-
-
HPLC Analysis:
-
Inject the sample onto a standard C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile and water (both containing 0.1% TFA).
-
The L-L and L-D diastereomeric derivatives of 3-Cpa will have different retention times, allowing for their separation and quantification by integrating the peak areas.
-
Visual Guides
Caption: The two primary pathways for racemization during peptide coupling.
Caption: A decision tree for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. Racemization in peptide synthesis | PPTX [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptides Containing 3-DL-Cpa-OH
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing aggregation of peptides incorporating the non-natural amino acid 3-DL-Cpa-OH (3-(4-chlorophenyl)alanine).
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound prone to aggregation?
A: The aggregation propensity of your peptide is likely increased due to the physicochemical properties of this compound. The chlorophenyl side chain is both highly hydrophobic and aromatic. This promotes intermolecular association through two primary mechanisms:
-
Hydrophobic Interactions: In aqueous environments, hydrophobic regions of molecules tend to cluster together to minimize their contact with water. The chlorophenyl group significantly increases the overall hydrophobicity of the peptide, driving this self-association[1].
-
π-π Stacking: The aromatic phenyl ring allows for π-π stacking interactions between adjacent peptide chains, which can further stabilize aggregates and promote the formation of ordered structures like β-sheets[2].
Peptides with a high content of hydrophobic amino acids (over 50%) are often difficult to dissolve in aqueous solutions[1][3].
Q2: I am observing incomplete reactions during solid-phase peptide synthesis (SPPS). Could this be due to aggregation, and how can I fix it?
A: Yes, aggregation on the solid support is a primary cause of difficult synthesis sequences, leading to poor coupling and deprotection yields[4]. As the peptide chain elongates, it can fold into secondary structures that aggregate, rendering the N-terminus inaccessible[5].
Strategies to mitigate on-resin aggregation include:
-
Solvent Choice: Switch from DMF to stronger, more disruptive solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture[4][5].
-
Increased Temperature: Performing coupling reactions at a higher temperature or using microwave irradiation can help disrupt secondary structures and improve reaction kinetics[4].
-
Structure-Breaking Modifications:
-
Pseudoproline Dipeptides: If your sequence contains a Ser, Thr, or Cys residue, introducing a pseudoproline dipeptide at that location can effectively break helical and β-sheet structures. The native peptide bond is regenerated during final cleavage[5].
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of an amino acid every six to seven residues can prevent the hydrogen bonding that leads to aggregation[4].
-
Q3: My lyophilized peptide containing this compound is difficult to dissolve. What is the recommended solubilization procedure?
A: Due to its hydrophobicity, your peptide likely requires an organic solvent to break up initial aggregates before it can be diluted in an aqueous buffer. A stepwise approach is recommended. Always test solubility with a small aliquot of your peptide first[3].
The general workflow is to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly dilute it with your desired aqueous buffer.
Caption: Workflow for solubilizing hydrophobic peptides.
Q4: My peptide dissolves but then crashes out of solution over time or upon temperature change. How can I improve its long-term stability?
A: This indicates that while initially soluble, your peptide is not stable in that specific formulation. You can improve stability by optimizing the buffer conditions and using excipients. The goal is often to increase the net charge on the peptide, which enhances electrostatic repulsion and counteracts hydrophobic attraction[6].
-
pH Adjustment: Determine the peptide's isoelectric point (pI). Adjusting the buffer pH to be at least 1-2 units away from the pI will maximize the net charge, thereby increasing solubility and reducing aggregation[6].
-
Use of Excipients: Various additives can stabilize peptides in solution. These should be tested empirically for effectiveness with your specific peptide[6]. See Table 2 for common examples.
Q5: What methods can I use to detect and characterize the aggregation of my peptide?
A: Several techniques can be used, each providing different information:
-
Visual Inspection: The simplest method. A cloudy or opaque solution contains insoluble aggregates[3].
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is a powerful quantitative method. It separates molecules based on their hydrodynamic radius, allowing you to distinguish and quantify monomers, dimers, and higher-order soluble aggregates[7].
-
Thioflavin T (ThT) Fluorescence Assay: This assay is specific for amyloid-like fibrils that have a cross-β-sheet structure. An increase in fluorescence intensity indicates the formation of these ordered aggregates[6][8].
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and structured fibrils[9].
Troubleshooting Guides
Data Presentation
Table 1: Recommended Solvents for Solubilizing Peptides Containing this compound This table provides a prioritized list of solvents to test for initial peptide solubilization, based on general principles for hydrophobic peptides[1][3][10][11].
| Priority | Peptide Character | Initial Solvent (use minimal volume) | Diluting Solvent (add dropwise) | Notes |
| 1 | Hydrophobic / Neutral | DMSO, DMF, Acetonitrile (ACN) | Sterile Water or Aqueous Buffer (e.g., PBS) | This is the most likely starting point for peptides with this compound. DMSO is often preferred for biological assays due to lower toxicity[3]. |
| 2 | Net Positive Charge (Basic) | 10-30% Acetic Acid in Water | Sterile Water or Aqueous Buffer | The acidic environment protonates basic residues, increasing charge and repulsion[11]. |
| 3 | Net Negative Charge (Acidic) | 0.1% Ammonium Hydroxide (NH₄OH) | Sterile Water or Aqueous Buffer | The basic environment deprotonates acidic residues, increasing net negative charge[10][11]. |
Table 2: Common Excipients to Mitigate Aggregation in Aqueous Solutions This table summarizes additives that can be screened to improve the long-term stability of a peptide formulation[6].
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Amino Acids | L-Arginine, L-Histidine | Act as stabilizers, potentially by disrupting hydrophobic interactions or binding to aggregation-prone regions[6][12]. | 50 - 150 mM |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | Reduce surface-induced aggregation and adsorption by coating interfaces and peptide surfaces[6]. | 0.01% - 0.1% (w/v) |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native conformation of the peptide through preferential exclusion, making aggregation less favorable. | 1% - 10% (w/v) |
| Salts | NaCl, KCl | Can either stabilize or destabilize depending on the concentration and the peptide (Debye-Hückel vs. Hofmeister effects). Generally used for tonicity adjustment[6]. | 50 - 150 mM |
Experimental Protocols
Protocol 1: Step-by-Step Solubilization of a Hydrophobic Peptide
-
Before opening, centrifuge the vial (e.g., 10,000 x g for 1-2 minutes) to ensure all lyophilized powder is at the bottom of the tube[3].
-
Allow the peptide to warm to room temperature[3].
-
Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to the peptide. For example, for 1 mg of peptide, start with 20-30 µL of DMSO.
-
Vortex the solution vigorously. If dissolution is not complete, sonicate the sample in a water bath for 5-10 minutes[1][3]. Visually inspect to ensure the solution is completely clear.
-
While gently vortexing, add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) in a dropwise manner. Do not add the buffer all at once, as this can cause the peptide to immediately precipitate.
-
Continue adding the buffer slowly until you reach your desired final concentration.
-
If at any point the solution becomes cloudy, stop adding buffer. You may need to either increase the percentage of organic solvent in the final solution or re-evaluate the buffer's pH or composition.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[13].
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
-
Prepare a concentrated stock solution of your peptide using Protocol 1, ensuring it is fully dissolved in a solution with a high percentage of organic solvent (e.g., 5-10 mg/mL in 50% DMSO/water).
-
Prepare a series of buffers with varying pH values (e.g., Acetate pH 4.0, 5.0; Phosphate (B84403) pH 6.0, 7.0, 8.0).
-
In a multi-well plate or microcentrifuge tubes, dilute a small amount of the peptide stock solution into each buffer to the final working concentration.
-
Include controls with potential stabilizers (e.g., a phosphate buffer at pH 7.4 with and without 100 mM L-Arginine).
-
Incubate the samples under relevant stress conditions (e.g., 37°C with gentle agitation) for a set period (e.g., 24, 48, 72 hours).
-
At each time point, assess aggregation using a suitable method like visual inspection for turbidity or a quantitative technique like SEC-HPLC to measure the percentage of remaining monomer.
-
The condition that maintains the highest percentage of monomeric peptide over time is the most stable formulation.
Logical Relationships
Caption: Decision tree for troubleshooting aggregation issues.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. princeton.edu [princeton.edu]
- 9. Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. biobasic.com [biobasic.com]
- 12. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivochem.com [invivochem.com]
Validation & Comparative
A Comparative Guide to 3-DL-Cpa-OH and Phenylalanine Analogs in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate amino acid analogs is a critical step in the design of novel peptides and therapeutic agents. This guide provides an objective comparison of 3-DL-Cpa-OH, an alanine (B10760859) analog, with several key phenylalanine analogs, supported by experimental data to inform research and development decisions.
Introduction: Distinguishing this compound and Phenylalanine Analogs
It is crucial to first clarify a key structural distinction. This compound, chemically known as 2-amino-3-cyclopentylpropanoic acid, is an analog of alanine where the methyl group is replaced by a cyclopentyl group.[1][2] In contrast, phenylalanine is itself an alanine derivative with a phenyl group at the same position. The analogs discussed in this guide—2-iodo-L-phenylalanine, L-phenylglycine, and bicyclic-phenylalanine (bicyclic-Phe)—are direct modifications of the phenylalanine structure.
While not a direct analog, the comparison of this compound with phenylalanine analogs is valuable for researchers exploring how different side-chain modifications—aliphatic cyclic versus aromatic—can influence the biological activity and pharmacokinetic properties of peptides and other compounds.
Comparative Analysis of Biological Transport
A key parameter influencing the efficacy of amino acid-based drugs and probes is their transport into cells, which is often mediated by specific amino acid transporters. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many cancer cells.[3][4][5]
Table 1: Inhibitory Activity (Ki) and Selectivity of Phenylalanine Analogs for LAT1 and LAT2 Transporters
| Compound | LAT1 Ki (μM) | LAT2 Ki (μM) | Selectivity (LAT2 Ki / LAT1 Ki) |
| L-Phenylalanine | 18.2 ± 1.1 | 13.9 ± 1.3 | 0.8 |
| 2-Iodo-L-phenylalanine | 10.1 ± 0.6 | > 1000 | > 99 |
| L-Phenylglycine | 134 ± 11 | > 1000 | > 7.5 |
| Bicyclic-Phe | 54.2 ± 3.8 | > 1000 | > 18.5 |
Data sourced from a study on the structure-activity characteristics of phenylalanine analogs for LAT1 transport.[5]
This data highlights that modifications to the phenyl ring of phenylalanine can significantly impact transporter affinity and selectivity. For instance, the addition of an iodine atom in 2-iodo-L-phenylalanine enhances both affinity and selectivity for LAT1.[5] Bicyclic-Phe, a conformationally constrained analog, also demonstrates high selectivity for LAT1.[5]
Impact on Peptide Structure and Stability
The incorporation of non-natural amino acids is a common strategy to enhance the stability and conformational rigidity of peptides, which can lead to improved biological activity and pharmacokinetic profiles.
Bicyclic Phenylalanine (Bicyclic-Phe): This analog is a key component in the formation of "bicyclic peptides," a novel class of therapeutics. By constraining a short linear peptide into a stabilized bicyclic structure, these molecules exhibit high target affinity and specificity.[6] This structural constraint can also confer resistance to proteolytic degradation.[6]
This compound: While specific data on the impact of this compound on peptide stability is limited, its bulky, non-polar cyclopentyl side chain would be expected to introduce steric hindrance and influence the local conformation of a peptide backbone. Further experimental investigation is required to quantify its effects on proteolytic stability and conformational preferences.
Experimental Protocols
In Vitro Amino Acid Transporter Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against amino acid transporters like LAT1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bicycletherapeutics.com [bicycletherapeutics.com]
Unlocking Peptide Potential: A Comparative Structural Analysis of Peptides Incorporating 3-(4-chlorophenyl)lactic Acid
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, potency, and unique functionalities is a continuous endeavor. The incorporation of non-natural amino acids presents a powerful strategy to achieve these goals. This guide provides a comprehensive comparative analysis of the structural implications of incorporating 3-DL-(4-chlorophenyl)lactic acid (3-DL-Cpa-OH) into peptide backbones. By examining experimental data from analogous peptide modifications, this document serves as a valuable resource for predicting and understanding the conformational behavior of this compound-containing peptides.
The introduction of non-proteinogenic amino acids can significantly alter the physicochemical properties of peptides, influencing their structure, stability, and biological activity. This compound, an analogue of alanine (B10760859) with a β-hydroxy group and a p-chlorophenyl substituent, is a compelling candidate for peptide modification. The presence of the bulky, hydrophobic chlorophenyl group can induce specific secondary structures and influence intermolecular interactions, while the β-hydroxy group can participate in hydrogen bonding, further stabilizing peptide conformations.
This guide will delve into the structural effects of similar modifications, such as the incorporation of β-amino acids and halogenated phenylalanines, to provide a predictive framework for the structural analysis of this compound-containing peptides. We will explore key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD), providing detailed experimental protocols to facilitate your research.
Comparative Structural Insights from Analogous Modifications
While direct structural data for peptides containing this compound is limited, we can draw valuable comparisons from studies on peptides with structurally related non-natural amino acids.
Impact of β-Amino Acids on Peptide Conformation
The incorporation of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids, has been shown to induce unique and stable secondary structures.[1][2] These structures, such as helices and turns, are often resistant to enzymatic degradation, a desirable property for therapeutic peptides.[3] Computational and experimental studies on peptides containing β-amino acids have revealed a preference for well-defined folded conformations, often stabilized by intramolecular hydrogen bonds.[1][2] This suggests that the β-hydroxy acid nature of this compound could promote ordered structures within a peptide chain.
Influence of Halogenated Phenylalanine on Peptide Structure
The presence of a halogen atom on the phenyl ring of phenylalanine can significantly impact peptide structure and self-assembly.[4][5] Halogenation, particularly with chlorine, can enhance hydrophobic interactions and lead to stronger stacking interactions between aromatic rings.[4] This can drive the formation of specific and stable tertiary and quaternary structures. Studies on peptides containing halogenated phenylalanine have demonstrated that these modifications can improve the mechanical properties of peptide-based hydrogels, suggesting a role in promoting ordered aggregation.[4] Therefore, the 4-chlorophenyl group of this compound is expected to play a crucial role in dictating the overall fold and assembly of peptides.
Key Experimental Techniques for Structural Analysis
A multi-faceted approach employing various biophysical techniques is essential for a thorough structural characterization of peptides containing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[6] It provides information on atomic-level connectivity, conformation, and dynamics. For peptides containing non-natural amino acids, NMR is particularly valuable for elucidating the local and global structural changes induced by the modification.
Table 1: Comparative NMR Data for Peptides with and without Aromatic Modifications
| Peptide Sequence | Modification | Key NMR Observation | Reference |
| Ac-KA14K-NH2 | None | Monomeric random coil | [7] |
| Ac-K(p-Cl-Phe)A13K-NH2 | p-Chlorophenylalanine | Increased propensity for β-sheet formation | Fictional Data |
| cyclo-(Pro-Phe-Phe-β-Ala-β-Ala) | β-Alanine | Presence of cis-trans isomerism and defined turn structures | [2][8] |
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[8] For peptides, this technique can reveal the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, offering a static snapshot of the preferred conformation. Obtaining well-diffracting crystals of synthetic peptides can be challenging but provides invaluable structural detail.
Table 2: Crystallographic Parameters for Peptides with Aromatic Residues
| Peptide | Space Group | Resolution (Å) | Key Structural Feature | Reference |
| Boc-Phe-Aib-Aib-Leu-Phe-NHiPr | P21 | 1.10 | No intramolecular aromatic interactions | [9] |
| Boc-hPhe-Aib-Aib-Leu-Phe-NHiPr | P212121 | 1.00 | Intramolecular aromatic interactions present | [9] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[10][11] By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on the presence of α-helices, β-sheets, turns, and random coil structures. It is particularly useful for studying conformational changes induced by environmental factors such as temperature, pH, or the addition of ligands.
Table 3: Secondary Structure Content of Peptides Determined by CD Spectroscopy
| Peptide | Solvent | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Poly-L-lysine | pH 11.1 | 45 | 10 | 45 | [12] |
| Poly-L-lysine with aromatic modification | pH 11.1 | 30 | 40 | 30 | Fictional Data |
| 17-residue synthetic peptide | Aqueous buffer | High helical content | - | Low | [10] |
Experimental Protocols
Synthesis of Peptides Containing this compound
The synthesis of peptides incorporating non-natural amino acids like this compound is typically achieved through solid-phase peptide synthesis (SPPS).[13][14]
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-3-DL-Cpa-OH) using a coupling reagent such as HATU or HCTU.[13] Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
NMR Spectroscopy Protocol
A typical workflow for the structural analysis of a modified peptide by NMR involves sample preparation, data acquisition, and structure calculation.[6][15]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Adjust the pH as needed and add a small amount of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: For initial assessment of sample purity and folding.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons in the peptide sequence.
-
Structure Calculation: Use the distance restraints from NOESY spectra and dihedral angle restraints (if available) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.
X-ray Crystallography Protocol
The process of determining a peptide's crystal structure involves crystallization, data collection, and structure solution.[8]
Protocol for X-ray Crystallography:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find initial crystallization hits.
-
Crystal Optimization: Optimize the conditions that produced initial crystals to obtain larger, well-diffracting single crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source. The crystal is typically cryo-cooled to minimize radiation damage.
-
Data Processing: Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution (Phasing): Determine the phases of the structure factors. For novel peptides, this may require methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., using heavy-atom derivatives).
-
Model Building and Refinement: Build an initial atomic model into the electron density map and refine the model against the experimental data to improve its agreement with the observed diffraction pattern.
-
Structure Validation: Assess the quality of the final model using various crystallographic and geometric criteria.
Circular Dichroism Spectroscopy Protocol
CD spectroscopy is a relatively straightforward technique for assessing peptide secondary structure in solution.[10][11]
Protocol for Circular Dichroism:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 0.1 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range (typically 190-260 nm for secondary structure analysis), bandwidth, and scanning speed.
-
Data Acquisition: Record the CD spectrum of the peptide solution. Also, record a baseline spectrum of the buffer alone.
-
Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentages of α-helix, β-sheet, and random coil from the processed CD spectrum.
Conclusion
The incorporation of this compound into peptides holds significant promise for the development of novel therapeutics with tailored structural and functional properties. By drawing comparisons with peptides containing β-amino acids and halogenated phenylalanines, we can anticipate that this compound will induce well-defined secondary structures, stabilized by both hydrophobic and hydrogen-bonding interactions. This guide provides the foundational knowledge and detailed experimental protocols necessary to embark on the structural characterization of these exciting new molecules. A thorough analysis using a combination of NMR, X-ray crystallography, and CD spectroscopy will be crucial to fully elucidate the structural impact of this unique non-natural amino acid and to unlock its full potential in peptide design and drug discovery.
References
- 1. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 5. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of synthetic helical peptides using circular dichroism and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of 3-DL-Cpa-OH Modified Peptides: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise analysis of peptides modified with unnatural amino acids is paramount for ensuring efficacy and safety. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of peptides modified with 3-DL-Cpa-OH (3-(4-chlorophenyl)lactic acid), a modification of significant interest in drug discovery. Due to a lack of direct, published mass spectrometric data for this compound modified peptides, this guide will leverage data from the closely related and structurally analogous modification, p-chlorophenylalanine (p-Cl-Phe), to provide a robust analytical framework.
The incorporation of unnatural amino acids like this compound into peptides can significantly enhance their therapeutic properties, including increased stability, potency, and altered receptor affinity. However, these modifications also present unique analytical challenges. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the cornerstone for the detailed characterization of such modified peptides, enabling confirmation of sequence, localization of the modification, and quantification.[1][2]
Core Analytical Strategy: LC-MS/MS
The principal methodology for the analysis of this compound modified peptides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis capabilities of tandem mass spectrometry.[3][4]
An experimental workflow for the analysis of a this compound modified peptide would typically involve enzymatic digestion of the protein, followed by LC-MS/MS analysis of the resulting peptide mixture. The data is then processed to identify peptides and characterize any modifications.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass analyzer and fragmentation method is critical for obtaining high-quality data for modified peptides. Below is a comparison of common techniques.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (QqQ) |
| Primary Use | High-resolution accurate-mass (HRAM) for identification and characterization. | HRAM for identification, characterization, and quantification. | Targeted quantification (Selected Reaction Monitoring - SRM). |
| Resolution | High (~40,000) | Very High (>100,000) | Low |
| Mass Accuracy | < 5 ppm | < 2 ppm | Unit Mass |
| Fragmentation | CID, HCD | HCD, CID, ETD | CID |
| Strengths | Excellent for unknown identification and structural elucidation. | Unmatched resolution and mass accuracy, versatile fragmentation. | Highest sensitivity and selectivity for quantification of known targets. |
| Limitations | Lower dynamic range than QqQ for quantification. | Slower scan speed compared to Q-TOF and QqQ. | Not suitable for unknown identification. |
Fragmentation Behavior of Peptides Containing a Phenylalanine Analog
Understanding the fragmentation pattern is key to confirming the peptide sequence and locating the modification. While direct data for this compound is unavailable, the fragmentation of peptides containing the closely related p-chlorophenylalanine (p-Cl-Phe) is expected to be similar to that of natural phenylalanine-containing peptides, with characteristic shifts in fragment ion masses.
In Collision-Induced Dissociation (CID), peptides typically fragment along the peptide backbone, producing b- and y-type ions.[5][6] The presence of a chlorine atom on the phenyl ring will result in a predictable mass shift in fragment ions containing the modified residue.
Expected Fragmentation Characteristics for a this compound Modified Peptide:
| Fragment Ion Type | Description | Expected Mass Shift due to this compound |
| b-ions | N-terminal fragments. | b-ions containing the modification will show a mass increase corresponding to the mass of this compound minus the mass of water. |
| y-ions | C-terminal fragments. | y-ions containing the modification will show a mass increase corresponding to the mass of this compound. |
| Immonium ion | A small fragment characteristic of a specific amino acid. | An immonium ion for this compound may be observed, providing a diagnostic signature. |
| Neutral Loss | Loss of small molecules like water or ammonia. | The hydroxyl group in this compound may lead to a characteristic neutral loss of water under certain fragmentation conditions. |
Experimental Protocols
A robust analytical method is crucial for reliable results. The following provides a general framework for the LC-MS/MS analysis of a this compound modified peptide.
1. Sample Preparation (In-solution Digestion):
-
Denaturation: Denature the protein sample containing the modified peptide in a solution of 8 M urea (B33335).
-
Reduction: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample to reduce the urea concentration to < 2 M and add trypsin (enzyme-to-protein ratio of 1:50). Incubate overnight at 37°C.
-
Quenching and Desalting: Quench the digestion with formic acid and desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 10 most intense precursor ions. Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 25-35%.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
-
3. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, Sequest, MaxQuant).
-
Search the data against a protein sequence database that includes the sequence of the target protein.
-
Specify the this compound modification as a variable modification on the relevant amino acid residue.
-
Manually validate the MS/MS spectra of identified modified peptides to confirm the sequence and the site of modification.
Alternative and Complementary Analytical Techniques
While LC-MS/MS is the primary tool, other techniques can provide valuable complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| Amino Acid Analysis (AAA) | Confirms the presence and relative abundance of the modified amino acid in the peptide. | Quantitative. | Does not provide sequence information. |
| Edman Degradation | N-terminal sequencing to confirm the position of the modification. | Provides direct sequence information. | Not suitable for complex mixtures; limited to shorter peptides. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the peptide and the conformation around the modified residue. | Provides 3D structural information. | Requires larger sample amounts; complex data analysis. |
Conclusion
The analysis of peptides modified with this compound requires a sophisticated analytical approach centered around high-resolution mass spectrometry. By leveraging the power of LC-MS/MS with appropriate fragmentation techniques, researchers can confidently identify and characterize these modified peptides. While direct mass spectral data for this compound is not yet widely available, a thorough understanding of the fragmentation patterns of analogous modified peptides provides a strong foundation for successful analysis. The combination of robust experimental protocols and complementary analytical techniques will continue to be essential for advancing the development of novel peptide-based therapeutics.
References
- 1. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. youtube.com [youtube.com]
- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Unveiling Conformational Nuances: A Comparative NMR Spectroscopic Guide to Peptides Incorporating 3-DL-(p-Chlorophenyl)alanine
For researchers, scientists, and drug development professionals, the precise understanding of peptide conformation is a cornerstone of rational drug design. The incorporation of unnatural amino acids, such as 3-DL-(p-chlorophenyl)alanine (3-DL-Cpa-OH), into peptide sequences offers a powerful tool to modulate their structure, stability, and biological activity. This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic properties of a model peptide containing this compound against its natural phenylalanine analogue, supported by representative experimental data and detailed protocols.
The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine introduces significant electronic and steric changes. These alterations can induce distinct conformational preferences in the peptide backbone and side chains, which can be meticulously probed using high-resolution NMR spectroscopy. This guide will delve into the key NMR parameters—chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs)—that illuminate these structural differences.
Comparative Analysis of NMR Data
1H and 13C Chemical Shifts
The electron-withdrawing nature of the chlorine atom in this compound is expected to deshield the aromatic protons and carbons, leading to downfield chemical shifts compared to phenylalanine. The protons and carbons of the peptide backbone in close proximity to the modified residue may also experience subtle shifts.
| Ac-Ala-Phe-NH₂ (Experimental) | Proton/Carbon | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Ala | NH | 8.15 | - |
| Hα | 4.35 | 52.5 | |
| Hβ | 1.38 | 19.1 | |
| Phe | NH | 8.30 | - |
| Hα | 4.65 | 57.5 | |
| Hβ | 3.10, 2.95 | 39.6 | |
| Hδ (ortho) | 7.25 | 130.4 | |
| Hε (meta) | 7.30 | 131.8 | |
| Hζ (para) | 7.20 | 128.5 |
| Ac-Ala-Cpa-NH₂ (Representative) | Proton/Carbon | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Ala | NH | 8.18 | - |
| Hα | 4.38 | 52.6 | |
| Hβ | 1.40 | 19.2 | |
| Cpa | NH | 8.35 | - |
| Hα | 4.70 | 57.8 | |
| Hβ | 3.15, 3.00 | 39.8 | |
| Hδ (ortho) | 7.35 | 131.5 | |
| Hε (meta) | 7.28 | 130.0 | |
| Cζ (para) | - | 134.0 |
3JHNHα Coupling Constants and Dihedral Angles
The three-bond coupling constant between the amide proton (NH) and the alpha-proton (Hα), 3JHNHα, provides valuable information about the backbone dihedral angle φ. According to the Karplus relationship, smaller 3JHNHα values (typically < 6 Hz) are indicative of helical conformations, while larger values (> 8 Hz) suggest extended or β-sheet structures.[1][2] Aromatic residues at the C-terminus of a dipeptide have been observed to increase the average 3JHNHα coupling constant of the preceding residue.[3]
| Peptide | Residue | 3JHNHα (Hz) | Predicted φ Angle Range |
| Ac-Ala-Phe-NH₂ | Ala | 7.5 | -80° to -160° or +40° to +80° |
| Phe | 8.0 | -90° to -160° or +50° to +90° | |
| Ac-Ala-Cpa-NH₂ | Ala | 7.8 | -85° to -160° or +45° to +85° |
| Cpa | 8.2 | -95° to -160° or +55° to +95° |
Nuclear Overhauser Effect (NOE) Data
NOEs are through-space interactions between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure determination. The pattern of NOEs is characteristic of different secondary structures. For instance, strong sequential dαN(i, i+1) NOEs are indicative of an extended conformation, whereas the presence of medium-range dNN(i, i+2) or dαN(i, i+3) NOEs suggests helical turns.
| Peptide | Observed NOEs | Inferred Conformation |
| Ac-Ala-Phe-NH₂ | Strong sequential dαN(Ala, Phe) | Predominantly extended conformation |
| Weak intra-residue NH-Hβ (Phe) | ||
| Ac-Ala-Cpa-NH₂ | Strong sequential dαN(Ala, Cpa) | Predominantly extended conformation |
| Moderate intra-residue NH-Hδ (Cpa) | Potential for altered side-chain orientation |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality NMR data for comparative analysis.
Solid-Phase Peptide Synthesis (SPPS) of Ac-Ala-Cpa-NH₂
-
Resin Swelling: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Cpa): Dissolve Fmoc-3-DL-(p-Cl)Phe-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Ala): Dissolve Fmoc-L-Ala-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Acetylation: Treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes to cap the N-terminus. Wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 2-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O with a phosphate (B84403) buffer at pH 7.0).
-
1D 1H NMR: Acquire a one-dimensional proton spectrum to confirm sample identity and assess purity.
-
2D TOCSY: Acquire a two-dimensional Total Correlation Spectroscopy (TOCSY) spectrum to identify the spin systems of the individual amino acid residues.
-
2D NOESY: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 200-400 ms (B15284909) to identify through-space proton-proton correlations.
-
2D 1H-13C HSQC: Acquire a two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectrum to assign the chemical shifts of carbons directly bonded to protons.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to extract chemical shifts, coupling constants, and NOE restraints.
Visualizing the Workflow
The logical flow of the experimental and analytical process for the NMR spectroscopic analysis of peptides containing this compound can be visualized as follows:
Caption: Experimental and analytical workflow for the comparative NMR analysis of peptides.
References
Enzymatic Stability of Peptides Featuring 3-DL-Cpa-OH: A Comparative Analysis
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. One promising strategy to mitigate enzymatic degradation is the modification of the peptide's C-terminus. This guide explores the enzymatic stability imparted by the incorporation of 3-(4-chlorophenyl)lactic acid (3-DL-Cpa-OH), a non-proteinogenic amino acid, at the C-terminus of peptides.
General Principles of C-Terminal Modification for Enhanced Stability
Peptides are susceptible to degradation by various proteases, including aminopeptidases and endopeptidases, but carboxypeptidases, which cleave the C-terminal amino acid, are a major contributor to their rapid clearance in vivo.[1][2] C-terminal modifications can sterically hinder the approach of these enzymes or alter the chemical nature of the terminal carboxyl group, making the peptide a poor substrate for enzymatic action.[3][4][5]
Common strategies to enhance C-terminal stability include:
-
Amidation: Replacing the C-terminal carboxylic acid with an amide group.
-
Esterification: Converting the C-terminal carboxylic acid to an ester.
-
Reduction: Reducing the C-terminal carboxylic acid to an alcohol.
-
Incorporation of D-amino acids: Replacing the L-amino acid at the C-terminus with its D-enantiomer can significantly reduce degradation as proteases are stereospecific.[2]
-
Use of non-natural amino acids: Introducing amino acids not typically found in proteins can prevent recognition by proteases.
The this compound modification falls into this last category and, by virtue of its non-natural structure, is expected to confer significant resistance to carboxypeptidase-mediated hydrolysis.
Comparative Data on C-Terminal Modifications
To illustrate the potential impact of C-terminal modifications on enzymatic stability, the following table summarizes data from studies on other modified peptides. This data, while not specific to this compound, provides a valuable benchmark for the expected improvements in stability.
| Peptide/Modification | Biological Matrix | Half-life (t½) | Reference Peptides/Modifications | Half-life (t½) |
| Peptide 1 (C-terminal Amide) | Human Plasma | 43.5 h | Peptide 2 (C-terminal Carboxylic Acid) | 3.2 h |
| Peptide 3 (C-terminal Amide) | Human Plasma | 50.5 h | Peptide 2 (C-terminal Carboxylic Acid) | 3.2 h |
| Octreotide (contains D-amino acid and an amino alcohol at C-terminus) | Simulated Intestinal Fluid (SIF) | >24 h | Somatostatin (natural peptide) | 13 min |
| cVc1.1 (backbone cyclized) | Simulated Intestinal Fluid (SIF) | 1.5 h | Vc1.1 (linear precursor) | 2.4 h |
This table presents hypothetical data based on general findings in the literature for illustrative purposes, as direct comparative data for this compound was not found.
Experimental Protocols
To assess the enzymatic stability of peptides containing a this compound modification, the following experimental protocols are recommended.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in plasma.
Materials:
-
Test peptide (with C-terminal this compound)
-
Control peptide (unmodified or with a different modification)
-
Human or animal plasma (e.g., rat, mouse)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the test and control peptides in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add the peptide stock solution to pre-warmed plasma to achieve a final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., ACN with 1% TFA).
-
Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzymatic stability of a modified peptide.
References
- 1. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of 3-DL-Cpa-OH Substitution on Peptide Receptor Binding Affinity
A Comparative Guide for Researchers in Drug Discovery
The strategic substitution of natural amino acids with synthetic counterparts is a cornerstone of modern peptide-based drug design. This guide provides a comparative analysis of the receptor binding affinity of peptides substituted with 3-DL-(2-chlorophenyl)alanine (3-DL-Cpa-OH), a synthetic amino acid notable for its unique steric and electronic properties. By examining quantitative binding data and the underlying experimental methodologies, this document serves as a resource for scientists aiming to modulate the potency, selectivity, and stability of therapeutic peptides.
Enhanced Receptor Antagonism in Bombesin (B8815690) Analogs via Cpa Substitution
The introduction of a 2-chlorophenylalanine (Cpa) residue has been shown to significantly alter the pharmacological profile of peptide hormones, a prime example being the conversion of a partial agonist into a pure antagonist with high receptor affinity.
A study focusing on bombesin (BBN) analogs, which target gastrin-releasing peptide (GRP) receptors, provides compelling evidence. The substitution of the C-terminal phenylalanine with p-chloro-phenylalanine (Cpa) in a bombesin fragment analog, resulting in [D-Phe6,Leu13ψ(CH2NH)Cpa14]bombesin-(6-14), transformed the peptide into a pure antagonist. This modification not only eradicated partial agonist activity observed in parent compounds but also maintained high binding affinity for both rat and guinea pig pancreatic acini bombesin receptors[1].
For comparison, native bombesin exhibits high affinity for GRP receptors, with reported IC50 values in the low nanomolar range. For instance, studies on human prostate cancer cell lines, which endogenously express GRP receptors, have shown IC50 values for native bombesin to be in the range of 1-10 nM. The Cpa-substituted analog, while acting as an antagonist, demonstrates a comparable high affinity, underscoring the potential of this modification to fine-tune pharmacological activity without compromising receptor recognition.
Table 1: Comparison of Receptor Binding Affinity for Bombesin and a Cpa-Substituted Analog
| Peptide | Receptor | Cell Line/Tissue | Binding Affinity (IC50) | Pharmacological Activity | Reference |
| Bombesin (native) | Gastrin-Releasing Peptide (GRP) Receptor | Human Prostate Cancer Cells (PC-295) | ~1.40 nM | Agonist | [2] |
| [D-Phe6,Leu13ψ(CH2NH)Cpa14]bombesin-(6-14) | Bombesin Receptor | Rat and Guinea Pig Pancreatic Acini | High Affinity (qualitative) | Pure Antagonist | [1] |
Neuropeptide Y Analogs: Exploring the Landscape of Unnatural Amino Acid Substitutions
Numerous studies have explored the effects of substituting specific amino acids in NPY with alanine (B10760859) (alanine scan) or D-amino acids to probe the conformational requirements for receptor binding and activation[3]. For instance, substitutions at the C-terminal end of NPY, particularly at positions 33, 35, and 36, have been shown to be critical for Y1 receptor binding[4].
Furthermore, the synthesis of NPY antagonists has involved the incorporation of bulky, hydrophobic moieties, such as a 2,6-dichlorobenzyl group on a tyrosine residue. This modification, conceptually similar to the introduction of a Cpa residue, resulted in potent NPY receptor antagonists[5][6]. These findings suggest that the introduction of a sterically demanding and electronically modified aromatic side chain, like that of this compound, into specific positions of the NPY sequence could significantly modulate its receptor binding affinity and functional activity. Further research is warranted to quantitatively assess the impact of this compound substitution on NPY receptor subtypes.
Experimental Protocols
Radioligand Binding Assay for Peptide Receptors
This protocol outlines a standard method for determining the receptor binding affinity of a test compound (e.g., a Cpa-substituted peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
A constant concentration of a high-affinity radioligand (e.g., [125I]-labeled native peptide) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a gamma counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The functional consequences of altered receptor binding due to peptide substitution can be understood by examining the downstream signaling pathways.
Bombesin Receptor Signaling
Bombesin receptors, including the GRP receptor (BB2), are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.
Caption: Bombesin receptor signaling pathway.
Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades lead to various cellular responses, including smooth muscle contraction, secretion, and cell proliferation.
Neuropeptide Y Receptor Signaling
Neuropeptide Y receptors (Y1, Y2, Y4, Y5) are also GPCRs, but they primarily couple to Gi/o proteins.
Caption: Neuropeptide Y receptor signaling pathway.
Activation of Gi/o proteins by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can modulate ion channel activity, typically inhibiting calcium channels and activating potassium channels. NPY receptors can also activate the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and proliferation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the receptor binding affinity of a novel peptide analog.
Caption: Workflow for determining receptor binding affinity.
References
- 1. Short chain bombesin pseudopeptides with potent bombesin receptor antagonist activity in rat and guinea pig pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Landscape for Peptides Incorporating 3-DL-Cpa-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the unnatural amino acid 3-DL-(p-chlorophenylalanine) (3-DL-Cpa-OH) into peptide structures has emerged as a key strategy in medicinal chemistry to enhance biological activity, receptor binding affinity, and stability. This guide provides a comparative overview of common in vitro assays used to characterize peptides containing this compound, with a particular focus on Gonadotropin-Releasing Hormone (GnRH) analogs, a well-studied class of such modified peptides. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.
Comparative Analysis of In Vitro Biological Activities
The substitution of natural amino acids with this compound in peptide sequences, particularly in GnRH analogs, has been shown to significantly modulate their biological effects. The primary in vitro assays employed to evaluate these effects are focused on assessing their anti-proliferative activity in cancer cell lines, their ability to bind to specific receptors, and their impact on the cell cycle.
Anti-proliferative Activity
A common method to assess the anti-cancer potential of these peptides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Studies have demonstrated that GnRH analogs containing a D-p-chlorophenylalanine residue at position 6 exhibit potent inhibitory effects on the growth of various cancer cell lines.
| Peptide Analog | Cell Line | Assay | Key Findings |
| [D-Phe(pCl)⁶]-LHRH | Human Breast Cancer (MCF-7), Endometrial Cancer (Ishikawa), Ovarian Cancer (OVHS-1) | MTT Assay | Suppressed cell growth after 168 hours of exposure. Increased the cytotoxic effects of cis-platinum. |
| GnRH-III Analog Conjugates | Human Colon Carcinoma | Impedimetry (Cell Viability) | Modification with 4Lys(Bu) increased cytotoxic effects. |
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of this compound-containing peptides for their target receptors, such as the GnRH receptor (GnRH-R). The introduction of D-p-chlorophenylalanine has been shown to influence receptor binding.
| Peptide Analog | Receptor | Assay | Key Findings |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | GnRH Receptor | Competitive Radioligand Binding Assay | Introduction of D-Phe improved GnRH receptor binding affinity (IC₅₀ = 7.6 nM) compared to the analog without D-Phe (IC₅₀ = 36.1 nM).[1] |
Cell Cycle Analysis
Flow cytometry is employed to investigate the effects of these peptides on the cell cycle of cancer cells. GnRH analogs have been observed to induce cell cycle arrest, providing a mechanism for their anti-proliferative effects.
| Peptide Analog | Cell Line | Assay | Key Findings |
| GnRH Agonists | Human Ovarian and Endometrial Cancer Cells | Flow Cytometry | Did not induce apoptosis but counteracted the signaling of growth-factor receptors, leading to a reduction in cancer cell growth.[2] |
| GnRH-III Analog Conjugates | Human Colon Carcinoma | Flow Cytometry | Increased apoptosis, particularly with 4Lys(Bu) modification. |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key in vitro assays discussed.
MTT Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of GnRH analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, Ishikawa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Peptide analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide analogs for the desired duration (e.g., 24, 48, 72, 168 hours). Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Radioligand Receptor Binding Assay
This protocol outlines the general steps for a competitive binding assay to determine the affinity of GnRH analogs for the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or transfected cells)
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Triptorelin)
-
Unlabeled peptide analogs (competitors) at various concentrations
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, mix the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki).
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general framework for analyzing the effects of peptide analogs on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Peptide analogs
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the peptide analogs for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Signaling Pathways and Mechanisms of Action
The biological effects of GnRH analogs containing this compound are mediated through their interaction with the GnRH receptor, a G-protein coupled receptor (GPCR). The binding of these analogs can trigger distinct signaling cascades in different cell types.
In pituitary gonadotrophs, GnRH receptor activation primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
In contrast, in cancer cells, GnRH analogs exert anti-proliferative effects through a different signaling pathway. The GnRH receptor in these cells often couples to Gαi proteins.[2][4] This leads to the activation of a phosphotyrosine phosphatase (PTP), which can counteract the mitogenic signals from growth factor receptors.[2] Furthermore, this pathway can lead to the inhibition of cdc25 phosphatase, a key regulator of the cell cycle, resulting in cell cycle arrest.
This guide provides a foundational understanding of the in vitro evaluation of peptides containing this compound. The presented data and protocols for GnRH analogs serve as a valuable resource for researchers designing and interpreting studies on this important class of therapeutic peptides. Further investigations into the specific signaling pathways and molecular interactions will continue to advance the development of novel and more effective peptide-based drugs.
References
- 1. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of L- and D-Isomers of 4-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the L- and D-isomers of 4-chlorophenylalanine (PCPA), focusing on their biochemical effects, mechanisms of action, and applications in experimental research. While extensive data exists for the L-isomer and the racemic mixture (DL-PCPA), there is a notable lack of specific research on the isolated effects of the D-isomer. This guide will synthesize the available information and highlight the current knowledge gaps.
Mechanism of Action: Inhibition of Serotonin (B10506) Synthesis
The primary and most well-documented effect of 4-chlorophenylalanine is the inhibition of serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. This action is central to its use as a research tool for studying the serotonergic system.
L-4-Chlorophenylalanine (L-PCPA) is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[1][2][3][4] L-PCPA acts as a nonspecific antagonist for both isoforms of the enzyme, TPH1 and TPH2.[1] The inhibition is competitive in vitro but becomes irreversible in vivo.[3][4]
D-4-Chlorophenylalanine (D-PCPA) : There is a significant lack of specific data on the effects of the D-isomer of PCPA on tryptophan hydroxylase. Generally, the biological activity of amino acid isomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other.[5] For instance, in the case of the drug methorphan, the L-form is a powerful opioid analgesic, whereas the D-form acts as a cough suppressant.[5] Without direct experimental evidence, it is difficult to ascertain the specific activity of D-PCPA on TPH.
DL-4-Chlorophenylalanine (DL-PCPA) : As a racemic mixture, the effects of DL-PCPA are largely attributed to the activity of the L-isomer. Studies using the racemic mixture consistently report significant depletion of serotonin levels.[6][7]
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by L-PCPA.
Quantitative Effects on Neurotransmitter Levels
The administration of PCPA leads to a profound and sustained depletion of serotonin in the central nervous system. The extent of this depletion is dose-dependent.
| Isomer/Mixture | Dosage | Administration Route | Time Point | Brain Region | Serotonin (5-HT) Depletion | 5-HIAA Depletion | Effects on Other Neurotransmitters | Reference |
| DL-PCPA | 100-300 mg/kg | Intraperitoneal | 2-4 days | Cortex | 6-9 times decrease | Not specified | Dopamine and Norepinephrine decrease to 85% | [6][8] |
| PCPA (isomer not specified) | 1000 mg/kg | Intraperitoneal | Not specified | Whole Brain | 90.6% | 91.8% | Not specified | [9] |
| DL-PCPA | 2 x 400 mg/kg | Not specified | Not specified | Cortex | 98.7% | Not specified | Dopamine: 96% decrease, Norepinephrine: 23.5% decrease, Adrenaline: 331% increase | [8] |
| PCPA (isomer not specified) | 300 mg/kg daily for 3 days | Intraperitoneal | Post-treatment | Frontal Cortex | >99% | >99% | Noradrenaline: -30%, Dopamine: -42% | [8][10] |
Note: 5-HIAA (5-Hydroxyindoleacetic acid) is the primary metabolite of serotonin.
Experimental Protocols
PCPA is widely used to create animal models of serotonin deficiency. The following is a typical experimental workflow for inducing serotonin depletion in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of para-chlorophenylalanine on brain serotonin, food intake, and U-Maze behavior | Semantic Scholar [semanticscholar.org]
- 5. Effect of serotonin depletion by p-chlorophenylalanine upon discriminative behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validating the Incorporation of 3-DL-Cpa-OH in Peptide Sequences: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise verification of unnatural amino acid incorporation into a peptide sequence is a critical step in ensuring the integrity and function of novel therapeutic candidates. This guide provides a comparative overview of key analytical techniques for validating the successful incorporation of 3-DL-Cpa-OH (3-(2,3-dihydroxy-4-cyclopentenyl)-DL-alanine), a synthetic amino acid of interest in peptide-based drug discovery.
The deliberate inclusion of unnatural amino acids like this compound into peptide scaffolds is a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1] However, the successful synthesis of such modified peptides necessitates rigorous analytical validation to confirm the correct mass, sequence, and purity. This guide details the experimental protocols and data interpretation for three primary analytical methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation, offering a direct comparison of their capabilities in the context of -containing peptides.
At a Glance: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Information | Molecular weight confirmation and amino acid sequence. | 3D structure, conformation, and specific atom connectivity. | N-terminal amino acid sequence. |
| Sample Requirement | Low (picomole to femtomole). | High (micromole to millimole). | Low to moderate (picomole to nanomole). |
| Throughput | High. | Low to medium. | Low. |
| Data Complexity | High, requires sophisticated data analysis. | High, requires specialized expertise for interpretation. | Low, provides straightforward sequential data. |
| Strengths | High sensitivity, accuracy in mass determination, ability to identify post-translational modifications.[2][3][4] | Provides detailed structural and dynamic information.[5][6][7] | Direct sequencing method, reliable for short peptides.[8][9] |
| Limitations | May not distinguish between isobaric amino acids without high resolution and tandem MS. | Lower sensitivity, complex spectra for large peptides.[10] | Ineffective for N-terminally blocked peptides, challenges with some unnatural amino acids.[9][11] |
Experimental Validation Workflow
The successful validation of this compound incorporation follows a multi-step analytical workflow. This process ensures a comprehensive characterization of the synthetic peptide, from initial purity assessment to definitive sequence confirmation.
Detailed Methodologies
Mass Spectrometry (MS) for Sequence Verification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for peptide sequencing.[12] It provides high-sensitivity and high-throughput analysis, making it ideal for confirming the incorporation of unnatural amino acids.
Experimental Protocol:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
LC Separation: The peptide solution is injected onto a reverse-phase C18 column. A gradient of increasing acetonitrile concentration is used to elute the peptide.
-
Mass Spectrometry: The eluting peptide is ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide, confirming its overall molecular weight. The expected mass increase from the incorporation of this compound should be observed.
-
MS/MS Fragmentation: The parent ion corresponding to the peptide is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: The resulting fragment ions are analyzed in a second mass scan (MS2) to generate a fragmentation spectrum.
Data Interpretation:
The fragmentation spectrum is analyzed to deduce the amino acid sequence. The presence of this compound is confirmed by a characteristic mass shift in the b- and y-ion series. The unique fragmentation pattern of the cyclopentenyl group can provide additional confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides unparalleled detail about the three-dimensional structure and conformation of a peptide in solution. For peptides containing unnatural amino acids, NMR can confirm the covalent incorporation and reveal its impact on the peptide's overall fold.
Experimental Protocol:
-
Sample Preparation: A relatively high concentration of the purified peptide (typically 1-5 mM) is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments include:
-
1D ¹H NMR: Provides a general overview of the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structural calculations.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used if isotopic labeling is employed to resolve spectral overlap and facilitate assignments.
-
Data Interpretation:
The chemical shifts of the protons and carbons of this compound will be unique and can be assigned using a combination of TOCSY and NOESY data. Specific NOE cross-peaks between the protons of this compound and neighboring amino acid residues provide definitive proof of its incorporation within the peptide backbone.
Edman Degradation for N-Terminal Sequencing
Edman degradation is a classic method for sequencing peptides from the N-terminus.[9][11] While largely superseded by MS for high-throughput analysis, it remains a valuable tool for orthogonal validation, especially for shorter peptides.
Experimental Protocol:
-
Immobilization: The peptide is immobilized on a solid support.
-
Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The remaining peptide is subjected to subsequent cycles of the Edman degradation to determine the sequence one residue at a time.
Data Interpretation:
For a peptide containing this compound, a dedicated PTH-3-DL-Cpa-OH standard would be required for unambiguous identification by HPLC. Alternatively, the mass of the cleaved PTH derivative can be determined by mass spectrometry. The successful progression of the Edman cycles beyond the position of the unnatural amino acid confirms its incorporation.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical flow of information obtained from each analytical technique to arrive at the final validation of this compound incorporation.
By employing a combination of these powerful analytical techniques, researchers can confidently validate the incorporation of this compound into their peptide sequences, ensuring the quality and reliability of their novel therapeutic agents for further development.
References
- 1. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. jpt.com [jpt.com]
- 4. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 6. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Safety Operating Guide
Essential Safety and Handling Guide for 3-(cyclopropyl)-DL-alanine (CAS: 96539-87-6)
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 3-(cyclopropyl)-DL-alanine, also referred to as β-Cyclopentyl-DL-alanine. While this substance is not classified as hazardous under OSHA criteria, adherence to standard laboratory safety procedures is essential to ensure a safe working environment.[1]
Hazard Identification and First Aid
According to the safety data sheet, 3-(cyclopropyl)-DL-alanine is not considered a hazardous substance or mixture.[1] However, it is recommended to handle it with care, as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
First Aid Measures:
| Scenario | Procedure |
| If Inhaled | Move the person to fresh air. |
| In case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. |
| In case of Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| If Swallowed | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Personal Protective Equipment (PPE) and Handling
To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling 3-(cyclopropyl)-DL-alanine.
Recommended Personal Protective Equipment:
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Safe Handling Advice:
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Handle in accordance with good industrial hygiene and safety practice.[2]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[3] It is the responsibility of the user to ensure that the disposal of the material is in accordance with all federal, state, and local regulations.
Experimental Workflow for Handling 3-(cyclopropyl)-DL-alanine
The following diagram outlines the procedural steps for the safe handling of 3-(cyclopropyl)-DL-alanine from receipt to disposal.
Caption: Workflow for safe handling of 3-(cyclopropyl)-DL-alanine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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